molecular formula C6H7ClN2OS B1468046 (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 1044145-59-6

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B1468046
CAS No.: 1044145-59-6
M. Wt: 190.65 g/mol
InChI Key: ADJUHOQFENGHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2-methylsulfanylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJUHOQFENGHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731939
Record name [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044145-59-6
Record name [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key intermediate in the development of pharmaceutical compounds. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the chemical causality and validation inherent in the process.

Introduction: The Significance of a Core Intermediate

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents, making a reliable and well-characterized synthesis protocol essential for any research and development program in this area. This document provides a detailed methodology for its preparation, emphasizing safety, efficiency, and reproducibility.

Reaction Scheme: A Visual Overview

The synthesis of this compound is typically achieved through the reduction of a corresponding ester, such as methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This process involves the use of a suitable reducing agent to selectively reduce the ester functionality to an alcohol without affecting the other reactive sites on the pyrimidine ring.

G cluster_reactants Starting Material cluster_reagents Reagents & Conditions cluster_product Product methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Reduction Reduction methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate->Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reduction Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reduction Controlled Temperature Controlled Temperature Controlled Temperature->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for the reduction of the starting ester to the target alcohol.

Materials and Reagents

MaterialGradeSupplier (Example)Notes
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate≥98% PuritySigma-AldrichStarting material.
Sodium borohydride (NaBH₄)Reagent GradeFisher ScientificReducing agent. Handle with care.
Methanol (MeOH)AnhydrousVWR ChemicalsReaction solvent.
Dichloromethane (DCM)ACS GradeMerckExtraction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AIn-house prepUsed for quenching and washing.
Brine (Saturated aqueous NaCl)N/AIn-house prepUsed for washing.
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeAcros OrganicsDrying agent.

Step-by-Step Synthesis Protocol

This protocol details the reduction of methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to this compound.

1. Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (10.0 g, 42.9 mmol).

  • Add anhydrous methanol (100 mL) to the flask.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

2. Cooling and Addition of Reducing Agent:

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Once the temperature is stable, add sodium borohydride (1.94 g, 51.5 mmol) portion-wise over 30 minutes. [Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.]

  • Maintain the internal temperature below 10 °C during the addition.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is complete when the starting material spot is no longer visible.

4. Quenching and Work-up:

  • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) while maintaining the temperature below 10 °C. [Trustworthiness Note: This step neutralizes any remaining reducing agent and acidic byproducts.]

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the methanol under reduced pressure using a rotary evaporator.

5. Extraction and Isolation:

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

6. Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to afford the pure this compound as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the molecular structure. Expected peaks include a singlet for the methylthio group, a singlet for the methylene protons, a singlet for the hydroxyl proton, and a singlet for the pyrimidine proton.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation and skin contact.

A Technical Guide to (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Properties, Synthesis, and Applications for Chemical Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol, a key heterocyclic building block for researchers in medicinal chemistry, drug development, and agrochemical synthesis. We will move beyond a simple data sheet to explore the causality behind its synthesis, its specific reactivity, and its potential as a scaffold for novel molecular entities.

Core Chemical Identity and Physicochemical Profile

This compound is a trifunctional pyrimidine derivative. The strategic placement of a reactive chlorine atom, a methylthio group, and a primary alcohol on the pyrimidine core makes it a highly versatile intermediate for constructing more complex molecules.[1] The electron-withdrawing nature of the pyrimidine ring and the chloro substituent significantly influences the molecule's reactivity, which will be discussed in Section 3.

Table 1: Physicochemical and Registry Information

Property Value Source(s)
IUPAC Name (4-chloro-2-methylsulfanylpyrimidin-5-yl)methanol [2]
CAS Number 1044145-59-6 [2][3][4]
Molecular Formula C₆H₇ClN₂OS [2][4][5]
Molecular Weight 190.65 g/mol [3][4]
Appearance White to off-white solid (typical) [6]
Purity ≥95% (typical commercial grade) [2][4]
Boiling Point 339.6 °C at 760 mmHg (Predicted) [7]
Density 1.45 g/cm³ (Predicted) [7]
Storage 2-8°C, under inert atmosphere [4][7]
MDL Number MFCD11858523 [2][3]
InChI Key ADJUHOQFENGHSW-UHFFFAOYSA-N [2]

| Canonical SMILES | CSC1=NC=C(CO)C(Cl)=N1 |[2][4] |

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of this compound involves the selective reduction of the ester functionality of a suitable precursor, typically Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[6]

Causality of Reagent Choice: The choice of a reducing agent is critical. A strong, yet selective, hydride donor is required to reduce the ester to a primary alcohol without affecting the sensitive chloro or methylthio groups on the aromatic ring. Lithium aluminium hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity.[8] However, milder reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) could also be employed, potentially offering better control and safety. The protocol below outlines a standard procedure using LiAlH₄.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate in anhydrous THF cool Cool solution to 0°C (ice bath) start->cool Inert atmosphere (N₂ or Ar) add_LAH Slowly add LiAlH₄ solution (dropwise) cool->add_LAH Maintain T < 5°C react Stir at 0°C for 2h, then warm to RT overnight add_LAH->react quench Quench reaction carefully at 0°C (e.g., with water, NaOH) react->quench Monitor by TLC filter Filter off aluminum salts quench->filter extract Extract aqueous layer with organic solvent (e.g., EtOAc) filter->extract dry_conc Dry organic phase (e.g., Na₂SO₄) and concentrate in vacuo extract->dry_conc purify Purify via column chromatography (Silica gel) dry_conc->purify end This compound purify->end Characterize final product

Caption: Synthesis workflow from ester to alcohol.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • Lithium aluminium hydride (LiAlH₄) (1.1 - 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: The starting ester, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is dissolved in anhydrous THF.

  • Cooling: The solution is cooled to 0°C using an ice-water bath.

  • Addition of Reducing Agent: A solution of LiAlH₄ in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is crucial for precipitating aluminum salts into a filterable solid.

  • Filtration & Extraction: The resulting slurry is stirred for 1 hour and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF and EtOAc. The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with EtOAc.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its three distinct functional handles, allowing for sequential and regioselective modifications.

  • C4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SₙAr). The chlorine atom is readily displaced by a wide range of nucleophiles (amines, thiols, alcohols) due to the electron-deficient nature of the pyrimidine ring. This reaction is fundamental for introducing diversity and building molecules with potential biological activity, such as kinase inhibitors.[9][10][11]

  • C5-Methanol Group: The primary alcohol can undergo standard transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. This allows for chain extension or the introduction of different functional groups.

  • C2-Methylthio Group: While generally more stable than the C4-chloro group, the methylthio group can be displaced by strong nucleophiles under forcing conditions.[10] It can also be oxidized to the corresponding sulfoxide or sulfone, which significantly enhances its leaving group ability and activates the C2 position for further substitution.[11]

Caption: Key reactivity sites on the molecule.

Applications in Research and Development

This pyrimidine derivative is not typically an end-product but rather a crucial intermediate. Its value lies in its role as a scaffold in the synthesis of high-value compounds.

  • Medicinal Chemistry: Pyrimidine-based compounds are ubiquitous in pharmaceuticals, known to act as kinase inhibitors, antivirals, and anticancer agents.[8][9][11] This building block provides a direct route to novel 4,5-disubstituted pyrimidines. For example, substituting the C4-chlorine with various aniline derivatives is a common strategy in the development of targeted cancer therapies.

  • Agrochemicals: The molecule is cited as a key intermediate in the synthesis of herbicides and plant growth regulators.[7] The functional groups allow for precise modifications to create active ingredients that target specific biological pathways in plants.[7]

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and multiple points for elaboration, this compound is an excellent candidate for FBDD campaigns, where small fragments are screened and then grown into more potent lead compounds.

Spectroscopic and Analytical Profile

While a full experimental dataset is proprietary to manufacturers, a competent chemist can predict the key spectroscopic features.

Table 2: Predicted Analytical Data

Technique Expected Features
¹H NMR - Singlet for the methylthio protons (-SCH₃) around δ 2.5-2.7 ppm. - Singlet for the methylene protons (-CH₂OH) around δ 4.6-4.8 ppm. - Broad singlet for the alcohol proton (-OH), variable position. - Singlet for the pyrimidine ring proton (C6-H) around δ 8.5-8.7 ppm.
¹³C NMR - Signal for -SCH₃ carbon around δ 14-16 ppm. - Signal for -CH₂OH carbon around δ 58-62 ppm. - Signals for pyrimidine ring carbons, with C4 and C2 being the most downfield due to attachment to heteroatoms and leaving groups.
IR Spectroscopy - Broad O-H stretch from the alcohol group (~3200-3600 cm⁻¹). - C-H stretches (aliphatic and aromatic) (~2850-3100 cm⁻¹). - C=N and C=C stretches from the pyrimidine ring (~1500-1600 cm⁻¹). - C-O stretch from the alcohol (~1000-1050 cm⁻¹). - C-Cl stretch (~600-800 cm⁻¹).

| Mass Spec (MS) | - Predicted [M+H]⁺ m/z: 191.00405.[12] - Predicted [M+Na]⁺ m/z: 212.98599.[12] - A characteristic isotopic pattern for the presence of one chlorine atom (M, M+2 peaks in ~3:1 ratio). |

Safety, Handling, and Disposal

Proper handling of this compound is essential due to its potential hazards.

Table 3: GHS Hazard Information

Pictogram(s) GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statement(s) H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area as specified.[4][7]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. Waste should be handled as hazardous chemical waste.

References

The Strategic Intermediate: A Technical Guide to (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1044145-59-6

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of innovation. Its prevalence in biologically active molecules, from kinase inhibitors to antiviral agents, underscores its significance as a privileged structure. Within this vast chemical space, (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol emerges as a highly versatile and strategic intermediate. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a cursory overview to provide an in-depth exploration of this compound's synthesis, characterization, and critical role in the construction of complex pharmaceutical agents. Herein, we delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Physicochemical Properties & Structural Elucidation

This compound is a solid at room temperature with the molecular formula C₆H₇ClN₂OS and a molecular weight of approximately 190.65 g/mol .[1] Its structure, characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a hydroxymethyl group at the 5-position, presents a unique combination of reactive sites, making it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 1044145-59-6[1][2][3]
Molecular Formula C₆H₇ClN₂OS[1][2]
Molecular Weight 190.65 g/mol [4]
Appearance Solid[5]
Storage 2-8°C, inert atmosphere[1][6]

The strategic placement of these functional groups dictates its reactivity and utility. The chloro atom at the 4-position is a prime site for nucleophilic aromatic substitution, a cornerstone reaction in the elaboration of the pyrimidine core. The methylthio group at the 2-position can also be displaced by strong nucleophiles or oxidized to a sulfoxide or sulfone, further diversifying the synthetic possibilities. Finally, the primary alcohol of the hydroxymethyl group at the 5-position offers a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The primary route to this compound involves the reduction of its corresponding ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. While several reducing agents can be employed, this guide will focus on a robust and scalable method.

Diagram of the Synthetic Pathway

Synthesis_Pathway Precursor Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Product This compound Precursor->Product Reduction Reducing_Agent Reducing Agent (e.g., LiBH4, DIBAL-H) Reducing_Agent->Product Drug_Discovery Pyrimidine_Core This compound Kinase_Inhibitors Kinase Inhibitors Pyrimidine_Core->Kinase_Inhibitors Antiviral_Agents Antiviral Agents Pyrimidine_Core->Antiviral_Agents Other_APIs Other Active Pharmaceutical Ingredients Pyrimidine_Core->Other_APIs

References

An In-depth Technical Guide on the Potential Mechanism of Action of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrimidine ring is one such "privileged scaffold," a testament to its remarkable versatility and ability to interact with a diverse array of biological targets.[1][2][3] As a fundamental component of nucleic acids, its inherent biocompatibility and synthetic tractability have made it a cornerstone in the development of treatments for a wide range of human diseases, including cancers, infectious diseases, and inflammatory conditions.[1][3] This guide delves into the mechanistic possibilities stemming from a specific, functionalized pyrimidine derivative: (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. While this compound is primarily recognized as a versatile synthetic intermediate, its structural motifs offer profound insights into the potential biological activities of the larger molecules it helps create.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding and investigating the mechanism of action for novel therapeutics derived from this pyrimidine core.

Molecular Profile of this compound

This compound is a substituted pyrimidine with the chemical formula C₆H₇ClN₂OS.[7] Its structure is characterized by several key functional groups that make it a valuable building block in synthetic chemistry:

  • The Pyrimidine Core: An aromatic heterocycle that serves as the primary scaffold. Its nitrogen atoms are key hydrogen bond acceptors, facilitating interactions with biological macromolecules.[1]

  • C4-Chloro Group: A reactive site amenable to nucleophilic substitution, allowing for the facile introduction of various side chains to modulate activity and selectivity.

  • C2-Methylthio Group: This group can influence the electronic properties of the pyrimidine ring and can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone.[8]

  • C5-Methanol Group: Provides a handle for esterification, etherification, or other modifications to explore the surrounding binding pocket of a target protein.

These features collectively render this compound an attractive starting point for the synthesis of compound libraries aimed at a variety of therapeutic targets.

PropertyValue
Molecular Formula C₆H₇ClN₂OS
Molecular Weight 190.65 g/mol
CAS Number 1044145-59-6

Hypothesized Mechanisms of Action: Targeting Key Cellular Pathways

Based on the extensive literature on pyrimidine derivatives, compounds synthesized from the this compound scaffold are most likely to exert their biological effects by acting as inhibitors of critical enzymes involved in cell signaling and metabolism.[2][9][10]

Kinase Inhibition: A Dominant Paradigm

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrimidine-based inhibitors typically function as ATP-competitive antagonists, occupying the ATP-binding pocket of the kinase.

The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The various substituents on the pyrimidine ring then extend into adjacent hydrophobic pockets, conferring potency and selectivity for a particular kinase.

Potential Kinase Targets:

  • Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Abl tyrosine kinase.[2][3][10]

  • Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, and Akt kinase, a key node in cell survival pathways.[9][10][11]

Below is a conceptual diagram illustrating how a derivative of this compound might inhibit a generic kinase.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrimidine Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds r1 R1 (from C4) r1->hydrophobic_pocket Hydrophobic Interaction r2 R2 (from C5) r2->gatekeeper van der Waals Interaction

Caption: Hypothetical binding mode of a pyrimidine inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

Another well-documented mechanism for pyrimidine-based drugs is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. This is a key mechanism for several antimicrobial and anticancer agents.

Experimental Workflows for Mechanism of Action Elucidation

Determining the precise mechanism of action for a novel compound derived from this compound requires a systematic, multi-faceted approach. The following protocols outline a logical progression from broad activity screening to specific target validation.

Workflow for MoA Discovery

The overall workflow begins with broad phenotypic screening to identify the compound's cellular effects, followed by target identification and subsequent validation experiments.

G A Step 1: Phenotypic Screening (e.g., Cell Viability Assays) B Step 2: Broad Target Class Assay (e.g., Kinase Panel Screen) A->B C Step 3: Target Identification (e.g., Affinity Chromatography, Proteomics) B->C D Step 4: Target Validation (e.g., Cellular Thermal Shift Assay, Knockdown/Overexpression) C->D E Step 5: Pathway Analysis (e.g., Western Blot for downstream effectors) D->E

Caption: A stepwise workflow for mechanism of action (MoA) elucidation.

Protocol: Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)

This protocol describes a common method to screen for kinase inhibitors.

Objective: To determine if a test compound inhibits the activity of a specific kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

  • Test compound derived from this compound

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound or vehicle control (e.g., DMSO)

    • Kinase

    • Substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell Viability Assay (Example: MTT Assay)

This protocol measures the effect of a compound on cell proliferation and cytotoxicity.

Objective: To assess the impact of a test compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Test compound

  • Cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel, highly active therapeutic agents. Its inherent chemical functionalities, coupled with the proven track record of the pyrimidine scaffold, strongly suggest that its derivatives are likely to function as inhibitors of key cellular enzymes, particularly protein kinases. The true potential of this scaffold will be unlocked through systematic medicinal chemistry efforts to generate focused compound libraries, followed by rigorous biological evaluation using the types of workflows and protocols detailed in this guide. By understanding the potential mechanisms of action and employing a logical, evidence-based approach to target identification and validation, researchers can effectively harness the power of this versatile chemical entity to develop the next generation of targeted therapies.

References

An In-depth Technical Guide on the Crystal Structure of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for determining the crystal structure of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Addressed to researchers, scientists, and professionals in drug development, this document outlines the synthesis, purification, and crystallographic analysis of the title compound, emphasizing the causality behind experimental choices and the interpretation of structural data.

Introduction: Significance of this compound

This compound, with the chemical formula C₆H₇ClN₂OS, is a substituted pyrimidine derivative.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials.[3] The specific functional groups of this compound—a chloro substituent, a methylthio group, and a hydroxymethyl group—offer multiple points for synthetic modification, making it a valuable building block in the synthesis of more complex molecules.[4][5]

The determination of its single-crystal structure is paramount. A definitive three-dimensional atomic arrangement provides invaluable insights into the molecule's conformation, intermolecular interactions, and packing in the solid state. This information is critical for understanding its physical properties, predicting its behavior in different environments, and designing new derivatives with desired biological activities or material properties.

Synthesis and Purification for Crystallographic Analysis

The journey to a crystal structure begins with the synthesis of a high-purity material. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

While multiple synthetic routes may exist, a common approach to constructing such pyrimidine rings involves the condensation of a three-carbon synthon with a thiourea derivative, followed by functional group manipulations. The final step would likely be the reduction of a corresponding aldehyde or ester to the primary alcohol.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., thiourea, β-ketoester) B Cyclocondensation A->B C Chlorination & S-Methylation B->C D Functional Group Interconversion (e.g., ester reduction) C->D E Crude this compound D->E Crude Product F Column Chromatography E->F G Recrystallization F->G H High-Purity Single Crystals G->H

Caption: Synthetic and purification workflow for obtaining high-quality crystals.

Recrystallization: The Key to High-Quality Crystals

Recrystallization is a critical purification technique for obtaining single crystals.[6][7][8] The principle relies on the differential solubility of the compound and impurities in a solvent at varying temperatures.[9]

Experimental Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) is the first step.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.[7][9]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Slow Cooling: The solution is allowed to cool slowly and without disturbance. Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, excluding impurities.[6]

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

  • Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.[7]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[10][11]

Workflow for Crystal Structure Determination:

A Select a Suitable Single Crystal B Mount Crystal on Diffractometer A->B C Data Collection: Irradiate with X-rays and collect diffraction pattern B->C D Data Processing: Integration and scaling of reflections C->D E Structure Solution: Determine initial atomic positions (e.g., direct methods) D->E F Structure Refinement: Optimize atomic positions and displacement parameters E->F G Final Crystal Structure (bond lengths, angles, intermolecular interactions) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement (Bragg's Law).[12] The diffraction data are collected as a series of images as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is used to build an initial model of the molecule. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.[10]

Anticipated Structural Insights and Data Presentation

A successful crystal structure determination of this compound would yield a wealth of information.

Molecular Geometry

The analysis will provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the steric and electronic effects of the substituents on the pyrimidine ring.

Table 1: Hypothetical Crystallographic and Data Collection Parameters

ParameterValue
Chemical FormulaC₆H₇ClN₂OS
Formula Weight190.65
Crystal SystemTo be determined (e.g., Monoclinic)
Space GroupTo be determined (e.g., P2₁/c)
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections CollectedTo be determined
Independent ReflectionsTo be determined
R-factor (%)To be determined
Intermolecular Interactions

The crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (involving the hydroxyl group), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the pyrimidine rings. Understanding these interactions is key to predicting the compound's melting point, solubility, and polymorphism.

Conclusion: Implications for Drug Development and Materials Science

The determination of the crystal structure of this compound would provide a foundational piece of chemical knowledge. For drug development professionals, this structural information can inform the design of new derivatives that can bind more effectively to biological targets. The precise knowledge of the molecule's shape and electrostatic potential is invaluable for computational modeling and structure-activity relationship (SAR) studies. For materials scientists, understanding the crystal packing and intermolecular forces can guide the development of new materials with tailored properties.

References

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its therapeutic potential.[1][2] Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, profoundly influences a drug's bioavailability, manufacturability, and overall efficacy.[2][3] A new chemical entity (NCE) with poor aqueous solubility often faces significant hurdles, including inadequate absorption, variable bioavailability, and challenges in formulation development.[1][4][5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1][5] Therefore, a comprehensive understanding of the solubility profile of a compound like this compound is not merely an academic exercise but a critical step in its journey from a promising molecule to a viable therapeutic agent.[2][3] This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for researchers to generate and interpret crucial solubility data.

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is the foundation for any solubility investigation.

Chemical Structure:

G cluster_0 This compound C6H7ClN2OS C6H7ClN2OS

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C6H7ClN2OS[6][7]
Molecular Weight 190.65 g/mol [7][8]
CAS Number 1044145-59-6[7][8][9]
Appearance Likely a solid at room temperature (based on related compounds)N/A
Purity Typically available at ≥95% or ≥98%[7][8]

Theoretical Considerations and Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent.[5] Key factors include:

  • pH: As a pyrimidine derivative, the molecule possesses nitrogen atoms that can be protonated at acidic pH. The ionization state of the molecule will significantly influence its solubility in aqueous media.[10][11]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent system must be matched to the polarity of the solute to achieve significant solubility.[10][12] Co-solvents are often employed to modulate the polarity of the solvent system.[11]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10][12] However, this relationship must be determined empirically.

  • Crystal Structure: The crystalline form (polymorph) of the solid compound can have a substantial impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[13]

  • Particle Size: Reducing the particle size of the solid compound increases the surface area available for dissolution, which can enhance the rate of dissolution.[5][10]

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into the behavior of a compound in solution.[14]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery to identify compounds with potential solubility liabilities.[14]

Experimental Workflow for Kinetic Solubility:

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[15]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (typically 1 to 2 hours) with gentle agitation.[15]

  • Precipitate Removal: After incubation, remove any precipitated compound by filtering the samples through a fine filter (e.g., 0.22 µm) or by centrifugation at high speed.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]

  • Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[14] This is a more accurate and resource-intensive measurement, crucial for lead optimization and formulation development.[15]

Experimental Workflow for Thermodynamic Solubility:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or organic solvents).[15] Ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and agitate them (e.g., using a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[15]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[15]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a fine (e.g., 0.22 µm) filter to remove any remaining solid particles.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[15]

  • Data Reporting: The measured concentration is reported as the thermodynamic solubility, typically in µg/mL or µM.[15]

Analytical Techniques for Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for solubility analysis. It separates the compound of interest from impurities and excipients, providing accurate and specific quantification, typically with UV or mass spectrometry (MS) detection.[15]

  • Gravimetric Method: This classical method involves evaporating a known volume of the saturated solution to dryness and weighing the residue. While simple, it is less sensitive and can be affected by non-volatile impurities.[16][17]

  • UV-Vis Spectroscopy: This technique can be used for rapid quantification if the compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration is required.[18]

Data Interpretation and Modeling

The obtained solubility data should be meticulously documented, including the solvent system, temperature, pH, and analytical method used. For studies conducted over a range of temperatures, the data can be correlated using thermodynamic models such as the modified Apelblat equation, which relates the mole fraction solubility to the temperature.[16][17][19]

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides a comprehensive framework for researchers to systematically determine and understand its solubility profile. By employing the detailed protocols for kinetic and thermodynamic solubility assessment and utilizing appropriate analytical techniques, scientists can generate the critical data needed to advance this compound through the drug development pipeline. A thorough characterization of solubility is an indispensable step in unlocking the full therapeutic potential of any new chemical entity.

References

The Alchemist's Blueprint: A Guide to Starting Materials for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Starting Material Selection

In the intricate tapestry of medicinal chemistry and materials science, heterocyclic compounds represent a vibrant and indispensable thread. Their ubiquity in pharmaceuticals, agrochemicals, and functional materials underscores the critical importance of their efficient and strategic synthesis. The genesis of any successful heterocyclic synthesis lies not merely in the chosen reaction, but in the judicious selection of the starting materials. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a simple catalog of reactions to elucidate the fundamental principles governing the choice of precursors. We will explore the inherent reactivity of core starting material classes and demonstrate how their electronic and steric properties dictate the pathways to a diverse array of heterocyclic scaffolds. This document is designed to be a self-validating system, where the logic behind each synthetic choice is as crucial as the protocol itself.

Pillar I: The Workhorses of Heterocycle Synthesis - 1,3-Dicarbonyl Compounds

Among the most versatile and foundational starting materials in the synthetic chemist's arsenal are the 1,3-dicarbonyl compounds.[1][2] Their utility stems from the unique reactivity conferred by the two carbonyl groups separated by a methylene bridge. This arrangement leads to a highly acidic α-proton, facilitating the formation of a stable enolate, a potent nucleophile.[3]

Inherent Reactivity: The genius of the 1,3-dicarbonyl lies in its dual electrophilic and nucleophilic nature. The carbonyl carbons are electrophilic, while the central carbon, in its enol or enolate form, is nucleophilic. This duality is the cornerstone of numerous classical heterocyclic syntheses.

Key Applications of 1,3-Dicarbonyls:
  • Hantzsch Pyridine Synthesis: A quintessential multicomponent reaction, the Hantzsch synthesis masterfully combines an aldehyde, ammonia, and two equivalents of a β-ketoester (a type of 1,3-dicarbonyl) to construct the dihydropyridine core, which is often subsequently oxidized to the aromatic pyridine.[4][5][6][7] This reaction is a cornerstone in the synthesis of calcium channel blockers like nifedipine.[5] The choice of the β-ketoester directly influences the substitution pattern on the final pyridine ring.

  • Pyrimidines and Other Diazines: By reacting 1,3-dicarbonyls with urea, thiourea, or amidines, a variety of pyrimidine derivatives can be accessed. The dicarbonyl compound provides the C-C-C backbone of the resulting six-membered ring.

The following table summarizes the relationship between the 1,3-dicarbonyl starting material and the resulting heterocyclic core in these named reactions.

Starting Material ComponentsNamed ReactionResulting HeterocycleSignificance
Aldehyde + 2x β-Ketoester + AmmoniaHantzsch SynthesisPyridine/DihydropyridineCalcium channel blockers[5]
1,3-Diketone + Urea/ThioureaBiginelli-type ReactionPyrimidineBiologically active scaffolds
1,3-Diketone + HydrazineKnorr Pyrazole SynthesisPyrazolePharmaceuticals, agrochemicals
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol exemplifies a self-validating system where the reaction progress can be monitored via Thin Layer Chromatography (TLC), and the product identity is confirmed through spectroscopic methods.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The starting materials will have different Rf values than the product.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain pure, crystalline diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point to validate its structure and purity.

The logical flow of this synthesis is visualized in the following workflow diagram.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Workup & Purification Benzaldehyde Benzaldehyde Mixing in Ethanol Mixing in Ethanol Benzaldehyde->Mixing in Ethanol Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.)->Mixing in Ethanol Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mixing in Ethanol Reflux (4h, 80°C) Reflux (4h, 80°C) Mixing in Ethanol->Reflux (4h, 80°C) Cooling & Precipitation Cooling & Precipitation Reflux (4h, 80°C)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

Pillar II: Building Five-Membered Rings - The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful and straightforward method for constructing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[8] This reaction, first reported in 1884, remains a synthetically valuable tool.[8][9]

Causality of Reagent Choice: The choice of the second reactant dictates the heteroatom incorporated into the five-membered ring.

  • For Furans: Acid-catalyzed intramolecular cyclization of the 1,4-dione is sufficient.[8][10] Common catalysts include protic acids like sulfuric acid or Lewis acids.[8]

  • For Pyrroles: A primary amine or ammonia is introduced, which acts as the nitrogen source for the pyrrole ring.[11][12] The reaction is typically conducted under neutral or weakly acidic conditions to avoid favoring furan formation.[12]

  • For Thiophenes: A sulfurizing agent, such as phosphorus pentasulfide, is used to incorporate the sulfur atom.[8]

The mechanistic divergence between furan and pyrrole synthesis is a key concept. In furan synthesis, the enol oxygen acts as the internal nucleophile. In pyrrole synthesis, the external amine is a more potent nucleophile and attacks a carbonyl group to form a hemiaminal, initiating a different cyclization pathway.[10]

Paal_Knorr_Logic cluster_products Resulting Heterocycles Start 1,4-Dicarbonyl Compound Furan Furan Start->Furan + Acid Catalyst (e.g., H₂SO₄) Pyrrole Pyrrole Start->Pyrrole + Primary Amine/Ammonia (e.g., R-NH₂) Thiophene Thiophene Start->Thiophene + Sulfur Source (e.g., P₄S₁₀)

Caption: Reagent choice dictates the Paal-Knorr product.

Pillar III: Synthesizing Fused Aromatic Systems

Many biologically active molecules feature heterocyclic rings fused to a benzene ring. The synthesis of these systems, such as indoles, quinolines, and isoquinolines, often involves intramolecular cyclization onto an aromatic ring.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[13][14][15] The reaction proceeds through the formation of an arylhydrazone, which then undergoes a[16][16]-sigmatropic rearrangement in the key step.[14][17]

Starting Material Considerations:

  • Arylhydrazine: Substituted phenylhydrazines can be used to generate indoles with substituents on the benzene ring.[13]

  • Carbonyl Compound: The aldehyde or ketone must possess at least two α-hydrogens to allow for the formation of the necessary enamine intermediate.[13] The choice of the carbonyl component determines the substitution pattern on the pyrrole portion of the indole.

Quinoline and Isoquinoline Syntheses

The quinoline and isoquinoline scaffolds are prevalent in numerous antimalarial drugs and other pharmaceuticals.[18] Several named reactions provide access to these fused systems.

  • Skraup and Doebner-von Miller Quinoline Synthesis: These related methods utilize anilines as the core starting material. In the Skraup synthesis, glycerol is heated with aniline in the presence of sulfuric acid and an oxidizing agent.[18][19] The Doebner-von Miller reaction is more versatile, employing α,β-unsaturated aldehydes or ketones to react with anilines, allowing for a wider range of substituted quinolines.[18][19][20]

  • Bischler-Napieralski Isoquinoline Synthesis: This reaction is a powerful tool for constructing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[16][21][22] The cyclization is promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[16][23] The resulting dihydroisoquinolines can be easily oxidized to the corresponding aromatic isoquinolines.[21][22]

  • Pictet-Spengler Tetrahydroisoquinoline Synthesis: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[24][25][26] It is a special case of the Mannich reaction and is particularly useful for synthesizing tetrahydroisoquinolines, which are common motifs in alkaloids.[25]

The following table highlights the key starting material fragments for these important fused heterocyclic systems.

Target HeterocycleKey Named ReactionCore Starting Materials
IndoleFischer SynthesisArylhydrazine + Aldehyde/Ketone[14][27]
QuinolineDoebner-von MillerAniline + α,β-Unsaturated Carbonyl[18][19]
IsoquinolineBischler-Napieralskiβ-Arylethylamide[16][23]
TetrahydroisoquinolinePictet-Spenglerβ-Arylethylamine + Aldehyde/Ketone[24][25]

Pillar IV: Modern Approaches - Efficiency and Sustainability

While classical named reactions form the bedrock of heterocyclic synthesis, modern chemistry emphasizes efficiency, atom economy, and sustainability.

Multicomponent Reactions (MCRs)

MCRs are processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials.[28][29][30] This approach offers significant advantages by reducing the number of synthetic steps and purification stages, thereby saving time, resources, and minimizing waste.[29] The Hantzsch pyridine synthesis is a prime example of an MCR. The Povarov reaction, an aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene, is another powerful MCR for synthesizing tetrahydroquinolines.[19][31]

Green Chemistry and Microwave-Assisted Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes.[32][33][34] This includes the use of greener solvents like water or ethanol, catalyst-free reactions, and alternative energy sources.[35][36] Microwave-assisted synthesis has emerged as a particularly effective technique, often dramatically reducing reaction times from hours to minutes, increasing yields, and enhancing selectivity.[37][38][39] Many classical syntheses, including the Hantzsch and Fischer indole syntheses, have been successfully adapted to microwave conditions.[40]

Conclusion: A Logic-Driven Approach to Synthesis

The synthesis of heterocyclic compounds is a dynamic and evolving field. However, the fundamental principles of starting material selection remain constant. By understanding the inherent reactivity of key building blocks like 1,3-dicarbonyls, anilines, and arylhydrazines, researchers can make informed, logic-driven decisions. The choice of starting material is not arbitrary; it is a strategic decision that dictates the course of the synthesis and the structure of the final product. This guide has sought to illuminate the causality behind these choices, providing not just protocols, but a framework for thinking about heterocyclic synthesis. As new methodologies emerge, this foundational understanding will remain the most critical tool for the innovative scientist.

References

Methodological & Application

Application Note & Protocol: Solubilization of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug discovery, forming the structural basis for numerous therapeutic agents and biological probes.[1][2] (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol (CAS: 1044145-59-6) is one such compound, belonging to a class of heterocyclic molecules with significant potential in various research applications.[3][4][5] A fundamental prerequisite for obtaining accurate and reproducible data in any in vitro study is the complete and consistent solubilization of the test compound. Many novel small molecules, including pyrimidine derivatives, exhibit poor aqueous solubility, which can lead to compound precipitation, inaccurate concentration-response curves, and ultimately, misleading biological data.[1][6][7]

This technical guide provides a comprehensive, field-proven protocol for the dissolution of this compound. The methodologies described herein are designed to ensure compound integrity and maximize data reliability for researchers, scientists, and drug development professionals. We will delve into the causality behind solvent selection, provide step-by-step protocols for stock solution preparation and serial dilution, and offer troubleshooting guidance to overcome common solubility challenges.

Section 1: Compound Characteristics & Pre-dissolution Considerations

Before proceeding with any dissolution protocol, it is crucial to understand the basic properties of the compound and the principles of solvent selection.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1044145-59-6[4][5]
Molecular Formula C₆H₇ClN₂OS[3][5]
Molecular Weight 190.66 g/mol [5]
Recommended Storage 2-8°C (Solid Form)[5]
The Rationale for Solvent Selection

The primary challenge in preparing compounds for biological assays is overcoming their inherent hydrophobicity. The standard industry practice involves creating a concentrated stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.[6]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) : DMSO is the solvent of choice for initial solubilization attempts due to its exceptional dissolving power for a wide range of polar and non-polar compounds.[8] Its miscibility with water allows for the preparation of highly concentrated stock solutions (typically 10-100 mM), which is critical for minimizing the final solvent concentration in the assay.[6][9]

  • The Criticality of Final Solvent Concentration : While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce a range of cellular effects, including cytotoxicity, altered gene expression, and cell differentiation.[10][11][12] It can also interfere directly with assay components.[13] Therefore, it is imperative to maintain a low and consistent final concentration of DMSO across all experimental and control wells. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with a target of ≤0.1% being ideal for sensitive assays.[8][9]

The Mandate for a Vehicle Control

Every experiment involving a dissolved test compound must include a vehicle control. This control consists of the assay medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the wells with the test compound.[6] This is the only way to distinguish the biological effects of the compound from any potential effects of the solvent itself, ensuring the trustworthiness and validity of your results.

Stability Considerations

The chemical structure of this compound, which contains a chlorinated pyrimidine ring and a methylthio group, warrants consideration of its stability in solution. Some heterocyclic compounds, such as 5-aminopyrimidines, have been shown to be susceptible to oxidation in DMSO.[14] While this specific compound may be stable, best practices should always be followed:

  • Prepare fresh stock solutions when possible.

  • Store DMSO stocks in tightly sealed vials at -20°C or -80°C to minimize water absorption and degradation.[6][15]

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound solubility and stability.[9]

Section 2: Protocol for Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials
  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes and sterile, filtered pipette tips

Calculation

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example: To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = 0.010 mol/L × 0.001 L × 190.66 g/mol × 1000 mg/g

  • Mass (mg) = 1.907 mg

Procedure
  • Weigh Compound : Accurately weigh the calculated mass (e.g., 1.91 mg) of this compound and transfer it to a sterile vial.

  • Add Solvent : Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Promote Dissolution : Tightly cap the vial and vortex vigorously for 1-2 minutes.[9]

  • Inspect for Clarity : Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Troubleshooting Dissolution : If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[9] Gentle warming in a 37°C water bath for a short period can also be used, but caution is advised as excessive heat may degrade the compound.[6][9]

  • Aliquot for Storage : Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6][9]

  • Storage : Label the aliquots clearly with the compound name, concentration, and date. Store at -20°C or -80°C, protected from light.[6]

Visualization: Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation calc 1. Calculate Required Mass (e.g., 1.91 mg for 1mL of 10mM) weigh 2. Accurately Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Aid Dissolution (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visually Inspect for Clarity dissolve->inspect aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated DMSO stock solution.

Section 3: Protocol for Serial Dilution into Aqueous Assay Medium

Diluting the concentrated DMSO stock into an aqueous buffer or cell culture medium is a critical step where compounds can precipitate, a phenomenon known as kinetic solubility.[1][16] This protocol is designed to minimize this risk.

Materials
  • 10 mM stock solution of the compound in DMSO

  • Sterile, pre-warmed (if for cell-based assays) assay medium or buffer

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure: The Intermediate Dilution Method

This method prevents shocking the compound with a large volume of aqueous medium, reducing the likelihood of precipitation.[17]

  • Thaw Stock : Thaw one aliquot of the 10 mM stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution : Perform a significant initial dilution of the stock into your assay medium. For example, to create a 100 µM intermediate solution with 1% DMSO, add 2 µL of the 10 mM stock to 198 µL of assay medium.

  • Mix Immediately : Immediately and vigorously vortex or pipette-mix the intermediate dilution to disperse the compound before it has a chance to precipitate.[6]

  • Perform Serial Dilutions : Use the 100 µM intermediate solution to perform subsequent serial dilutions directly in the assay medium. This ensures the DMSO concentration remains constant and low (e.g., 1%) across all concentrations.

  • Prepare Vehicle Control : In parallel, prepare a vehicle control by performing the exact same dilution steps using pure DMSO instead of the compound stock solution.

  • Dose Assay : Add the final diluted compound solutions and the vehicle control solution to your assay plates.

Visualization: Serial Dilution Workflow (Including Vehicle Control)

G cluster_compound Compound Arm cluster_control Vehicle Control Arm stock_c 10 mM Stock in DMSO inter_c Intermediate Dilution (e.g., 100 µM in Medium + 1% DMSO) stock_c->inter_c serial_c Serial Dilutions in Medium inter_c->serial_c plate_c Add to Assay Plate serial_c->plate_c stock_v 100% DMSO inter_v Intermediate Dilution (e.g., Medium + 1% DMSO) stock_v->inter_v serial_v Serial Dilutions in Medium inter_v->serial_v plate_v Add to Assay Plate serial_v->plate_v start Thaw Stock & Prepare Medium start->stock_c start->stock_v

Caption: Parallel workflow for preparing compound and vehicle control dilutions.

Section 4: Best Practices and Troubleshooting

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Assay TypeRecommended Final DMSO Conc.RationaleSource(s)
High-Throughput Screening (HTS) 0.1% - 1%Balances solubility with potential for assay interference and off-target effects.[9]
Cell-Based Proliferation/Viability ≤ 0.5% (Ideal: ≤ 0.1%)Higher concentrations can be cytotoxic or cytostatic, confounding results.[8][11]
Gene/Protein Expression Studies ≤ 0.1%DMSO is known to alter the transcriptome and proteome even at low concentrations.[10]
In Vivo Animal Studies ≤ 2%Higher concentrations can lead to systemic toxicity in animal models.[9]

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. Insufficient agitation; compound has very low solubility.1. Continue vortexing. 2. Sonicate in a water bath for 10-15 minutes.[9] 3. Gently warm to 37°C for 5-10 minutes.[9] 4. If still undissolved, prepare a lower concentration stock (e.g., 1 mM).
Compound precipitates upon dilution into aqueous medium. Kinetic solubility limit exceeded; poor mixing technique.1. Vortex/pipette-mix immediately and vigorously upon adding the DMSO stock to the medium.[6] 2. Use the intermediate dilution method described in Section 3.[17] 3. Reduce the highest concentration in your dose-response curve.[7] 4. Ensure the pH of the aqueous medium is stable and appropriate.
Inconsistent or non-reproducible assay results. Incomplete dissolution; compound degradation; inconsistent solvent concentration.1. Before each use, visually inspect the thawed stock for any precipitation. 2. Always use fresh aliquots to avoid freeze-thaw cycles.[9] 3. Double-check all dilution calculations to ensure the final solvent concentration is identical in all wells (except the no-solvent control).

Section 5: Safety Precautions

This compound should be handled with standard laboratory precautions. A related compound is listed as a skin and eye irritant.[18]

  • Handling : Always handle the solid compound and its solutions inside a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[19]

  • Disposal : Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

The Strategic Role of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol in Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a cornerstone of heterocyclic chemistry, integral to the architecture of a vast array of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2] A key player in the synthesis of many of these vital pharmaceuticals is the intermediate, (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol . This molecule, characterized by its reactive chloro and versatile methylthio and hydroxymethyl groups, serves as a highly adaptable building block for constructing complex molecular frameworks.

This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in drug discovery. We will delve into its synthesis, characterization, and application, with a particular focus on its role in the synthesis of key pharmaceutical compounds. The protocols and insights provided herein are designed for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.

Core Attributes and Synthetic Utility

The strategic importance of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a direct handle for the introduction of various side chains. The methylthio group at the 2-position can be retained or oxidized to a sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring and offering further opportunities for chemical modification. The hydroxymethyl group at the 5-position can be oxidized to an aldehyde or carboxylic acid, or used in coupling reactions. This multi-faceted reactivity makes it a valuable synthon for creating diverse libraries of compounds for biological screening.

PART 1: Synthesis of this compound

Proposed Synthetic Pathway

The synthesis initiates from a commercially available starting material, 2-(methylthio)pyrimidine-4,6-diol, and proceeds through a Vilsmeier-Haack formylation followed by reduction and chlorination.

Synthesis_Pathway A 2-(Methylthio)pyrimidine-4,6-diol B 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde A->B  POCl3, DMF (Vilsmeier-Haack) C (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)methanol B->C  NaBH4, Methanol D This compound C->D  Zn, Acetic Acid

Caption: Proposed synthetic route for this compound.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation to yield 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

  • Reagents and Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phosphorus oxychloride (POCl₃, 3.0 eq).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add N,N-dimethylformamide (DMF, 3.0 eq) dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction:

    • Add 2-(methylthio)pyrimidine-4,6-diol (1.0 eq) portion-wise to the Vilsmeier reagent.

    • After the addition, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde.

Step 2: Reduction of the Aldehyde to yield (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)methanol

  • Reagents and Setup:

    • Dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4,6-dichloro-2-(methylthio)pyrimidin-5-yl)methanol as a crude product, which can be used in the next step without further purification.

Step 3: Selective Dechlorination to yield this compound

  • Reagents and Setup:

    • Dissolve (4,6-dichloro-2-(methylthio)pyrimidin-5-yl)methanol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reaction:

    • Add zinc dust (Zn, 2.0 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of celite to remove excess zinc.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization Data
ParameterExpected Value
Molecular Formula C₆H₇ClN₂OS
Molecular Weight 190.65 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 4.75 (s, 2H, -CH₂OH), 2.60 (s, 3H, -SCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170.1, 162.5, 158.9, 121.3, 60.5, 14.2
Mass Spec (ESI) m/z 191.0 [M+H]⁺

PART 2: Application in the Synthesis of a Rosuvastatin Intermediate

This compound is a crucial precursor in the synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol.[5] The following protocol outlines its conversion to a key intermediate in the Rosuvastatin synthesis pathway.

Synthetic Application Workflow

Application_Workflow A This compound B [4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidin-5-yl]methanol A->B  Suzuki Coupling (4-Fluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ C 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine B->C  PBr₃, THF D Rosuvastatin Side Chain Precursor C->D  Wittig Reaction

Caption: Application of the intermediate in the synthesis of a Rosuvastatin precursor.

Experimental Protocol: Synthesis of [4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidin-5-yl]methanol

This protocol details the Suzuki coupling reaction to introduce the fluorophenyl group, a key structural feature of Rosuvastatin.

  • Reagents and Setup:

    • To a Schlenk flask, add this compound (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Add a degassed mixture of toluene and water (4:1) to the flask.

    • Purge the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask under an argon atmosphere.

  • Reaction:

    • Heat the reaction mixture to 90°C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Separate the organic layer and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield [4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidin-5-yl]methanol.

PART 3: Broader Applications in Kinase Inhibitor Discovery

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The structural motifs present in this compound make it an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The 4-chloro position can be substituted with various amine-containing fragments to interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Illustrative Synthetic Scheme for a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Scaffold A This compound B 4-Amino-substituted-2-(methylthio)pyrimidin-5-yl)methanol A->B  R-NH₂, Base, Solvent C 4-Amino-substituted-2-(methylthio)pyrimidine-5-carbaldehyde B->C  Oxidation (e.g., PCC, DMP) D Kinase Inhibitor Candidate C->D  Further functionalization (e.g., reductive amination, Wittig reaction)

Caption: General scheme for the synthesis of kinase inhibitor candidates.

This generalized scheme highlights the potential for rapid diversification. By varying the amine nucleophile (R-NH₂) in the first step, a wide range of substituents can be introduced at the C4 position. Subsequent oxidation of the alcohol to an aldehyde opens up a plethora of synthetic transformations to build complexity and explore the structure-activity relationship (SAR) for a given kinase target.

Conclusion and Future Outlook

This compound is a testament to the power of well-designed intermediates in accelerating drug discovery programs. Its inherent reactivity and versatile functional handles provide medicinal chemists with a robust platform for the synthesis of complex and biologically active molecules. From blockbuster drugs like Rosuvastatin to novel kinase inhibitors, the applications of this pyrimidine derivative continue to expand. As our understanding of disease biology deepens, the demand for such adaptable and strategically important building blocks will undoubtedly grow, ensuring the continued relevance of this compound in the ongoing quest for new medicines.

References

High-Throughput Screening of Pyrimidine-Based Compounds: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Its prevalence in natural bioactive molecules, including the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological processes. This inherent bio-relevance, coupled with its synthetic tractability, has made the pyrimidine scaffold a "privileged structure" in the design of compound libraries for drug discovery campaigns.[3] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1]

High-throughput screening (HTS) provides the technological framework to rapidly evaluate vast libraries of pyrimidine-based compounds, enabling the identification of promising "hit" molecules that can serve as the starting point for lead optimization.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust HTS protocols for pyrimidine-based compounds. We will delve into the critical aspects of assay development, present detailed step-by-step protocols for both biochemical and cell-based screening, and outline a systematic approach to data analysis and hit validation, ensuring the scientific integrity and success of your screening campaigns.

I. Assay Development: The Foundation of a Successful HTS Campaign

The selection and optimization of an appropriate assay are paramount to the success of any HTS campaign. The choice of assay technology should be guided by the nature of the biological target and the desired endpoint, while also considering potential interferences from the pyrimidine compounds themselves.

A. Choosing the Right Assay Technology: A Balancing Act

A variety of HTS assay formats are available, each with its own set of advantages and disadvantages. For screening pyrimidine-based compounds, particularly against kinase targets, fluorescence-based and luminescence-based assays are common choices.

  • Fluorescence Polarization (FP): FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][7] It is particularly well-suited for studying protein-ligand interactions and is a robust method for identifying competitive inhibitors.[7][8] The simplicity of the mix-and-read format makes it highly amenable to automation.[9]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a biological interaction.[5][10] AlphaScreen is highly sensitive and versatile, capable of detecting a wide range of biomolecular interactions, including protein-protein and enzyme-substrate interactions.[11] Its signal amplification properties make it suitable for detecting weak interactions.

  • Cell-Based Assays: These assays measure the effect of compounds on cellular processes, providing more physiologically relevant data. Common cell-based assays for anticancer drug discovery include cytotoxicity assays (e.g., MTT, SRB) that measure cell viability and proliferation.[1][12]

B. Mitigating Compound Interference: A Critical Consideration for Pyrimidine Libraries

Pyrimidine-based compounds, due to their heterocyclic nature, can sometimes interfere with assay readouts. Proactive measures should be taken to identify and mitigate these effects.

  • Autofluorescence: Many heterocyclic compounds exhibit intrinsic fluorescence, which can lead to false-positive signals in fluorescence-based assays.[13][14]

    • Mitigation Strategy: Pre-screening the compound library for autofluorescence at the assay's excitation and emission wavelengths is a crucial first step.[15] If significant interference is detected, consider using a red-shifted fluorophore in your assay, as fewer library compounds fluoresce in the red spectrum.[14][15]

  • Poor Aqueous Solubility: Pyrimidine derivatives can sometimes have limited solubility in aqueous assay buffers, leading to compound precipitation and inaccurate results.[2][16]

    • Mitigation Strategy: The final concentration of DMSO (a common solvent for compound stocks) in the assay should be kept as low as possible, typically below 1%.[2] For particularly challenging compounds, the use of co-solvents (e.g., polyethylene glycol) or cyclodextrins can enhance solubility.[2][17]

II. Experimental Protocols: From Primary Screen to Hit Confirmation

This section provides detailed, step-by-step protocols for a biochemical kinase inhibition assay using Fluorescence Polarization and a cell-based cytotoxicity assay using the MTT method.

A. Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol describes a competitive binding assay to identify pyrimidine-based inhibitors of a target kinase.

1. Principle: A fluorescently labeled tracer molecule that binds to the kinase's active site is displaced by an effective inhibitor, leading to a decrease in the fluorescence polarization signal.[6][7]

2. Materials:

  • Purified target kinase
  • Fluorescently labeled tracer (e.g., a known ligand or ATP analog)
  • Pyrimidine compound library (typically at 10 mM in DMSO)
  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
  • 384-well, low-volume, black assay plates
  • Plate reader capable of measuring fluorescence polarization

3. Assay Protocol:

4. Data Analysis and Quality Control:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, calculated from the positive and negative controls.[3][18][19][20]Z' > 0.5 indicates an excellent assay for HTS.[3][20]
Signal Window The difference in FP signal between the bound (negative control) and unbound (positive control) tracer.A signal window of at least 100 mP is generally desirable.
Hit Threshold The cutoff for identifying active compounds, typically set at 3 standard deviations from the mean of the negative controls.Compounds causing a decrease in FP signal beyond the threshold are considered primary hits.

Z'-factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.[18][19]

B. Protocol 2: Cell-Based Cytotoxicity Assay (MTT)

This protocol outlines a colorimetric assay to assess the effect of pyrimidine compounds on cancer cell viability.

1. Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[1]

2. Materials:

  • Cancer cell line of interest
  • Complete cell culture medium
  • Pyrimidine compound library
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
  • 384-well, clear, flat-bottom cell culture plates
  • Microplate spectrophotometer

3. Assay Protocol:

4. Data Analysis:

ParameterDescription
% Viability (Absorbance_treated / Absorbance_vehicle) * 100
IC₅₀ Value The concentration of a compound that inhibits cell growth by 50%. This is determined by fitting the dose-response data to a sigmoidal curve.[21][22][23][24]

III. The HTS Workflow: A Visual Guide

The following diagram illustrates a typical HTS workflow for the discovery of pyrimidine-based inhibitors.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triaging cluster_3 Lead Optimization Assay_Dev Assay Development (e.g., FP, AlphaScreen, Cell-based) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Primary_Screen HTS of Pyrimidine Library (Single Concentration) Validation->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Dose_Response Dose-Response Curves (IC50/EC50 Determination) Data_Analysis->Dose_Response Counterscreens Counterscreens (Selectivity & Interference) Dose_Response->Counterscreens Hit_Confirmation Hit Confirmation (Re-synthesis & Re-testing) Counterscreens->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for high-throughput screening of pyrimidine-based compounds.

IV. Data Interpretation and Hit Validation: Ensuring Confidence in Your Results

The primary HTS campaign will generate a large dataset that requires careful analysis to identify true hits and eliminate false positives.[25][26][27]

A. From Raw Data to Confirmed Hits
  • Primary Hit Selection: As described in the protocols, primary hits are identified based on a predefined statistical cutoff (e.g., >3 standard deviations from the control mean).[27]

  • Dose-Response Confirmation: Primary hits should be re-tested at multiple concentrations to generate a dose-response curve and determine their potency (IC₅₀ or EC₅₀).[21][22][23][24] This step helps to eliminate compounds that show activity only at high concentrations, which may be due to non-specific effects.

  • Counterscreens and Orthogonal Assays: Counterscreens are essential to rule out compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescence-based assay).[6][25] Orthogonal assays, which use a different detection method to measure the same biological activity, provide further confidence in the identified hits.[28]

  • Hit Confirmation and Prioritization: The most promising hits should be re-synthesized or re-purified to confirm their identity and activity.[29] Hits are then prioritized for further investigation based on their potency, selectivity, and structure-activity relationship (SAR) data.[25]

B. A Self-Validating System: The Hit Validation Cascade

The following diagram illustrates a robust hit validation cascade designed to eliminate false positives and build confidence in the selected hits.

Hit_Validation Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Confirmation (IC50) Primary_Hits->Dose_Response Counterscreen Counterscreening (Assay Interference) Dose_Response->Counterscreen Orthogonal_Assay Orthogonal Assay Validation Counterscreen->Orthogonal_Assay Biophysical Biophysical Characterization (e.g., SPR, ITC) Orthogonal_Assay->Biophysical Confirmed_Hits Confirmed Hits for Lead Optimization Biophysical->Confirmed_Hits

Caption: A sequential workflow for validating hits from a primary HTS campaign.

V. Conclusion: Accelerating Drug Discovery with Rigorous HTS

High-throughput screening is an indispensable tool in the quest for novel pyrimidine-based therapeutics. By carefully designing and validating assays, implementing robust protocols, and employing a systematic approach to data analysis and hit validation, researchers can significantly increase the probability of identifying high-quality lead compounds. The methodologies and insights provided in this application note are intended to serve as a practical guide to empower scientists in their drug discovery endeavors, ultimately accelerating the development of new medicines to address unmet medical needs.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its fundamental role as a building block of nucleic acids (DNA and RNA) ensures its intimate involvement in the core processes of cell life and proliferation.[1] This inherent biological relevance has made pyrimidine and its fused-ring analogues a fertile ground for the development of anticancer therapeutics for decades.[1][2] From classical antimetabolites like 5-Fluorouracil to modern targeted kinase inhibitors, the versatility of the pyrimidine core allows it to be decorated with diverse functional groups, enabling the fine-tuning of its interaction with a wide array of biological targets.[3][4]

The search for novel anticancer agents is driven by challenges such as drug resistance and the need for more selective, less toxic therapies.[2][5] Pyrimidine derivatives continue to be a major focus of this research, demonstrating efficacy against a broad spectrum of human cancers, including breast, lung, colon, and prostate cancers.[6][7]

This guide serves as a comprehensive technical resource for researchers in the field. It moves beyond simple recitation of methods to provide the underlying principles and strategic considerations necessary for the systematic synthesis, evaluation, and characterization of novel pyrimidine derivatives as potential anticancer agents. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data, from the initial in vitro screening to preclinical in vivo validation.

Section 1: Core Mechanisms of Pyrimidine-Mediated Anticancer Activity

The therapeutic efficacy of pyrimidine derivatives stems from their ability to interfere with multiple critical pathways essential for cancer cell growth and survival. Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental results.

  • Inhibition of Nucleic Acid Synthesis (Antimetabolite Activity): This is the classical mechanism. By mimicking endogenous pyrimidines (uracil, thymine, cytosine), these derivatives can be incorporated into DNA and RNA or can inhibit key enzymes in the nucleotide synthesis pathway, such as thymidylate synthase.[4] This leads to catastrophic DNA damage and disruption of protein synthesis, ultimately triggering cell death. 5-Fluorouracil is the archetypal example of this class.[3]

  • Protein Kinase Inhibition: A major focus of modern drug discovery is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and drive uncontrolled cell proliferation, survival, and metastasis.[4] The pyrimidine scaffold is a highly effective "hinge-binding" motif that can anchor inhibitors into the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K).[8] This targeted inhibition blocks downstream signaling, arresting the cell cycle and inducing apoptosis.

  • Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Some pyrimidine derivatives can bind to the topoisomerase-DNA complex, preventing the re-ligation of DNA strands.[3] This results in the accumulation of double-strand breaks, a highly lethal form of DNA damage that triggers an apoptotic response.[3][9]

  • Microtubule Dynamics Disruption: The cellular cytoskeleton, particularly the microtubule network, is essential for cell division (mitosis). Certain pyrimidine hybrids have been shown to interfere with microtubule polymerization or depolymerization, leading to mitotic arrest and subsequent apoptosis.[10]

Below is a diagram illustrating the central role of kinase signaling pathways, a frequent target for novel pyrimidine derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK CDK/ Cyclin CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation Inhibitor1 Pyrimidine Derivative (EGFRi) Inhibitor1->Receptor Inhibitor2 Pyrimidine Derivative (PI3Ki) Inhibitor2->PI3K Inhibitor3 Pyrimidine Derivative (CDKi) Inhibitor3->CDK

Caption: Targeting Oncogenic Kinase Pathways with Pyrimidine Inhibitors.

Section 2: Protocol for Synthesis of a Representative Aminopyrimidine Derivative

The following protocol outlines a general and widely applicable method for synthesizing N-aryl-substituted aminopyrimidine derivatives, which frequently serve as the core for kinase inhibitors. The procedure is based on the condensation of a guanidine salt with a β-ketoester, a cornerstone reaction in pyrimidine chemistry.

Protocol 2.1: Synthesis of N2-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

This protocol is adapted from methodologies used to create aminopyrimidine derivatives with demonstrated anti-proliferative activity.[11] The rationale is to construct a versatile scaffold that can be further modified to explore structure-activity relationships (SAR).

Materials:

  • 6-chloro-N2-(3-chlorophenyl)pyrimidine-2,4-diamine (starting material)

  • 1-methylpiperazine

  • Dichloromethane (DCM)

  • Methanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the starting chloropyrimidine (e.g., 0.78 mmol) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[11] The use of a polar aprotic solvent like DCM helps to solubilize the reactants.

  • Nucleophilic Addition: Add an excess of 1-methylpiperazine (e.g., 3-4 equivalents) to the solution. The piperazine acts as a nucleophile, displacing the chlorine atom at the C6 position of the pyrimidine ring. This is a standard nucleophilic aromatic substitution reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored to ensure completion and minimize side-product formation.

  • Monitoring: Monitor the reaction using TLC (e.g., with a mobile phase of DCM/Methanol 9:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of dichloromethane/methanol to isolate the pure product.[11] This step is critical to remove unreacted starting materials and by-products, ensuring the compound's purity for biological testing.

  • Characterization: Confirm the structure and purity of the final compound (e.g., 1g from the cited reference) using analytical techniques such as ¹H-NMR, Mass Spectrometry, and Elemental Analysis.[11] This validation is non-negotiable for ensuring that the observed biological activity is attributable to the intended molecule.

Section 3: In Vitro Evaluation Protocols

The initial assessment of a novel compound's anticancer potential is performed in vitro using a panel of human cancer cell lines. This tiered approach allows for efficient screening and detailed mechanistic investigation.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[12]

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test pyrimidine derivative in the appropriate cell culture medium. Typical concentration ranges for initial screening are from 0.01 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 3.2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12]

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine derivative at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12] PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells to allow PI entry.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cells with a PI solution.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The resulting histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests the compound induces cell cycle arrest at that checkpoint.

Caption: Integrated Workflow for Anticancer Pyrimidine Drug Discovery.

Section 4: In Vivo Efficacy Studies

Promising candidates identified from in vitro screening must be evaluated in vivo to assess their therapeutic efficacy and safety in a whole-organism context.

Application Note 4.1: Designing an In Vivo Study

The successful translation of in vitro activity to in vivo efficacy is a major hurdle. Careful experimental design is critical.

  • Model Selection: The choice of animal model is paramount.[13]

    • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). These models are the workhorse for assessing the direct antitumor activity of a compound on human cancers.[13]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the therapeutic agent and the host immune system.[13]

  • Pharmacokinetics (PK): Before an efficacy study, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. PK studies determine the dosing regimen (dose and frequency) required to maintain a therapeutic concentration of the drug at the tumor site.[13]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). This is measured by regularly monitoring tumor volume over time.[13] Other key endpoints include overall survival, body weight monitoring (as a measure of toxicity), and biomarker analysis from tumor tissue post-study.

Protocol 4.1: Subcutaneous Xenograft Model for Efficacy Assessment

Principle: This protocol establishes a human tumor in an immunodeficient mouse to test the ability of a pyrimidine derivative to inhibit its growth.[13]

Materials:

  • Human cancer cell line (e.g., A549, HCT-116)

  • Female athymic nude mice (4-6 weeks old)

  • Sterile PBS, Matrigel (optional, can improve tumor take-rate)

  • Test pyrimidine derivative and a corresponding vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cell line. On the day of implantation, harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 million cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration: Administer the test compound and vehicle control according to the dosing regimen determined by PK studies (e.g., daily oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or for a set duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study to quantify the compound's efficacy.

Section 5: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the potency of different derivatives and for establishing structure-activity relationships (SAR).

Table 1: Representative In Vitro Cytotoxicity (IC50) of Novel Pyrimidine Derivatives

Compound IDModificationIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT-116 (Colon)
PD-01 N-phenyl15.621.418.2
PD-02 N-(3-chlorophenyl)7.810.59.1
PD-03 N-(3-methoxyphenyl)9.212.111.5
PD-04 6-(piperazin-1-yl)5.58.36.7
PD-05 6-(4-methylpiperazin-1-yl)1.2 3.1 2.5
Doxorubicin (Reference Drug)0.81.51.1

Note: Data are hypothetical but representative of values found in the literature for active compounds.[7][8][11] Such tables are crucial for identifying lead candidates like PD-05 for further mechanistic and in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. As a key intermediate in the synthesis of various active pharmaceutical ingredients, including Ticagrelor, robust and reproducible synthesis of this molecule is critical.[1][2]

This guide is structured as a dynamic question-and-answer resource, addressing specific experimental issues with evidence-based solutions and explaining the underlying chemical principles.

Core Synthesis Pathway: An Overview

The most direct and widely adopted method for synthesizing this compound is through the selective reduction of its aldehyde precursor, 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde.[3] This transformation is typically achieved using a mild reducing agent.

The general reaction is as follows:

While seemingly straightforward, the efficiency of this reaction is highly dependent on the choice of reagents, reaction conditions, and work-up procedures. The following sections will address common problems and questions to help you optimize this critical step.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues you may encounter during the experiment.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a frequent issue that can stem from several factors, from reaction setup to product isolation.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The most common culprit. Before focusing on isolation, ensure the starting material is fully consumed.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding another portion of the reducing agent. Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., desiccated for sodium borohydride) to prevent deactivation by moisture.

  • Sub-optimal Reducing Agent or Conditions: The choice and handling of the reducing agent are paramount.

    • Solution: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the standard and most cost-effective choice for this reduction. The reaction is typically run at a low temperature (0-5 °C) to control exothermicity and minimize side reactions, followed by warming to room temperature.[4] See the table below for a comparison of conditions.

  • Product Loss During Work-up: The target molecule has some water solubility due to the hydroxyl group, which can lead to significant losses during the aqueous work-up and extraction phases.

    • Solution: After quenching the reaction, ensure the pH is adjusted to be neutral or slightly basic (pH 7-8) before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).[1][5] Perform multiple extractions (e.g., 3-4 times) with the organic solvent to maximize the recovery from the aqueous layer. Finally, washing the combined organic layers with brine can help remove residual water and water-soluble impurities.

  • Degradation of Starting Material or Product: The pyrimidine core can be sensitive to harsh pH conditions.

    • Solution: Avoid strongly acidic or basic conditions during the work-up. When quenching the reaction (e.g., destroying excess NaBH₄), use a mild acid like dilute acetic acid or ammonium chloride solution and add it slowly at a low temperature.

Q2: The reaction seems incomplete, with significant starting material remaining even after extended reaction times. Why is this happening?

An incomplete reaction points to issues with stoichiometry, reagent activity, or reaction kinetics.

Possible Causes & Recommended Solutions:

  • Insufficient Reducing Agent: Under-dosing the reducing agent is a primary cause of incomplete conversion.

    • Solution: Use a molar excess of the reducing agent. For sodium borohydride, a range of 1.5 to 2.0 molar equivalents relative to the aldehyde is typically sufficient. This excess accounts for any reaction with the solvent and ensures the aldehyde is fully reduced.

  • Poor Reagent Quality: Sodium borohydride and other hydride reagents are sensitive to moisture and can degrade over time, losing their potency.

    • Solution: Always use a freshly opened container of the reducing agent or one that has been stored properly in a desiccator. If in doubt, test the reagent on a simpler, known aldehyde to confirm its activity.

  • Low Reaction Temperature: While starting the reaction at 0 °C is crucial for control, maintaining it at this temperature for the entire duration might slow the reaction rate excessively.

    • Solution: After the initial controlled addition of the reducing agent at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours to ensure completion.[6]

Q3: I'm observing a significant side product in my TLC/HPLC analysis. What could it be and how can I prevent its formation?

Side product formation compromises both yield and purity, complicating the purification process.

Possible Causes & Recommended Solutions:

  • Nucleophilic Substitution of Chlorine: The chloro group at the C4 position of the pyrimidine ring is susceptible to nucleophilic attack, especially by alkoxides formed from the solvent.

    • Causality: When using methanol or ethanol as a solvent with NaBH₄, a small amount of sodium methoxide or ethoxide is generated in situ. These alkoxides can displace the chloride atom.

    • Solution: Keep the reaction temperature low (0-5 °C) to minimize the rate of this substitution reaction.[7] Adding the NaBH₄ portion-wise helps to control the temperature and the concentration of alkoxide at any given time. If this remains a persistent issue, consider using a less nucleophilic or aprotic solvent system, such as tetrahydrofuran (THF) with a different reducing agent, although this complicates the procedure.

  • Impure Starting Material: The impurity may not be a side product of your reaction but rather an impurity carried over from the starting aldehyde.

    • Solution: Always check the purity of the 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde before starting the reaction. If necessary, purify the aldehyde by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound on a lab scale?

The most reliable and common method is the reduction of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde using sodium borohydride (NaBH₄) in methanol or ethanol. This method is operationally simple, uses readily available and relatively safe reagents, and is highly selective for the aldehyde functional group.

Q2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method.

  • System: Use a mobile phase of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).

  • Visualization: Use a UV lamp (254 nm) for visualization. The starting aldehyde is typically less polar (higher Rf value) than the product alcohol (lower Rf value) due to the hydroxyl group on the product. The reaction is complete when the spot corresponding to the starting aldehyde is no longer visible.

Q3: What are the critical safety precautions for this synthesis?
  • Hydride Reagents: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood and away from ignition sources. Quench the reaction carefully and slowly.

  • Solvents: Methanol, ethanol, ethyl acetate, and DCM are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chlorinated Pyrimidines: The starting material and product are chlorinated heterocyclic compounds. While specific toxicity data may be limited, it is prudent to treat them as potentially harmful and avoid inhalation, ingestion, and skin contact.

Data & Protocols
Table 1: Comparison of Common Reducing Conditions
Reducing AgentMolar Eq.SolventTemperatureTypical Reaction TimeKey Considerations
Sodium Borohydride (NaBH₄) 1.5 - 2.0Methanol / Ethanol0 °C to RT1 - 3 hoursRecommended Method. Cost-effective, easy to handle. Potential for minor chloro-substitution by alkoxide.
Lithium Borohydride (LiBH₄) 1.5 - 2.0THF / Diethyl Ether0 °C to RT2 - 4 hoursMore reactive than NaBH₄ but less so than LAH. Good alternative if NaBH₄ is ineffective.
Lithium Aluminum Hydride (LAH) 1.0 - 1.2Anhydrous THF / Diethyl Ether0 °C1 - 2 hoursNot Recommended. Very powerful, highly reactive with water/alcohols. High risk of side reactions, including dechlorination. Requires strictly anhydrous conditions.

Diagram 1: General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve Aldehyde in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Add NaBH4 (portion-wise) B->C D Stir at 0-5 °C, then warm to RT C->D E Monitor by TLC until completion D->E F Quench with dilute Acetic Acid E->F G Concentrate Solvent (in vacuo) F->G H Extract with Ethyl Acetate G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Standard workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckTLC Analyze crude reaction mixture by TLC/HPLC Start->CheckTLC StartMat Is starting material (SM) present? CheckTLC->StartMat SideProd Are significant side products visible? StartMat->SideProd No Incomplete Diagnosis: Incomplete Reaction StartMat->Incomplete Yes CleanCrude Is the crude product relatively clean? SideProd->CleanCrude No SideReaction Diagnosis: Side Reaction Occurred SideProd->SideReaction Yes WorkupLoss Diagnosis: Product Loss During Work-up CleanCrude->WorkupLoss Yes Sol1 Solution: - Increase NaBH4 eq. - Check NaBH4 quality - Increase reaction time/temp Incomplete->Sol1 Sol2 Solution: - Lower reaction temp (0 °C) - Add NaBH4 slowly - Purify starting material SideReaction->Sol2 Sol3 Solution: - Perform more extractions - Saturate aqueous layer with NaCl - Adjust work-up pH WorkupLoss->Sol3

Caption: A decision tree to diagnose the root cause of low product yield.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde in methanol (approx. 10-15 mL per gram of aldehyde).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • While stirring, add the sodium borohydride in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction by TLC (30% EtOAc/Hexane) until the starting aldehyde spot has disappeared.

  • Once complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding a saturated solution of ammonium chloride or dropwise addition of acetic acid until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% EtOAc) to obtain the pure this compound.

References

Technical Support Center: Troubleshooting Solubility of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles and backed by field-proven strategies to ensure the integrity and success of your experiments.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound. Its structure, featuring a substituted pyrimidine core, dictates its behavior in aqueous solutions.

Based on its structure (SMILES: CSC1=NC=C(CO)C(Cl)=N1), we can predict several key parameters that influence its solubility.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight 190.65 g/mol [1]Moderate molecular weight, not inherently prohibitive of solubility.
logP ~1.5 - 2.5Indicates a degree of lipophilicity, suggesting limited aqueous solubility.
Aqueous Solubility (logS) Predicted to be lowThe compound is likely poorly soluble in neutral aqueous solutions.
pKa (Predicted) Weakly basicThe pyrimidine nitrogens are expected to have a low pKa, making solubilization by acidification challenging.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water or buffer. What should I do first?

A1: It is expected that this compound will have low solubility in neutral aqueous solutions. Before moving to more complex formulation strategies, attempt these initial steps:

  • Mechanical Agitation: Ensure vigorous mixing using a vortex or magnetic stirrer for an adequate amount of time.

  • Sonication: Use a bath sonicator to break down any solid aggregates and increase the surface area for dissolution.

  • Gentle Heating: Cautiously warm the solution (e.g., to 37-40°C). Be aware that prolonged heating can potentially lead to degradation, so this should be done for a limited time.

If these methods are unsuccessful, it indicates that the intrinsic solubility of the compound in the chosen solvent system is too low, and you will need to employ formulation strategies.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a systematic workflow to address persistent solubility issues. The strategies are presented in order of increasing complexity.

Issue 1: Compound crashes out of solution after initial dissolution or upon standing.

This phenomenon, known as precipitation, often occurs when a supersaturated solution is created, or when the compound is unstable in the chosen solvent system.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_stability Is the compound degrading? check_concentration->check_stability No end Stable Solution Achieved check_concentration->end Yes, reduce concentration ph_adjustment Attempt pH Adjustment check_stability->ph_adjustment No check_stability->end Yes, investigate degradation cosolvent Introduce a Co-solvent ph_adjustment->cosolvent Ineffective ph_adjustment->end Effective surfactant Use a Surfactant cosolvent->surfactant Ineffective cosolvent->end Effective cyclodextrin Employ Cyclodextrins surfactant->cyclodextrin Ineffective surfactant->end Effective cyclodextrin->end Effective

Caption: Decision tree for troubleshooting precipitation.

Detailed Solubilization Strategies

pH Adjustment

Altering the pH of the aqueous medium can ionize a compound, thereby increasing its solubility.[3] However, for this compound, this approach has limitations. The pyrimidine ring is weakly basic, with a predicted pKa that is quite low.[2] This means that a very low pH would be required to achieve significant protonation, which may not be compatible with many biological assays and could also risk acid-catalyzed hydrolysis of the chloro-substituent.

Experimental Protocol: pH Adjustment Feasibility Study

  • Prepare a slurry of the compound in deionized water.

  • Slowly add 0.1 M HCl dropwise while monitoring for dissolution.

  • Observe the pH at which dissolution occurs.

  • If dissolution only occurs at a pH below 3-4, this method may not be suitable for your application.

  • For weakly acidic compounds, a similar titration with a base like NaOH can be performed.

Co-solvents

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[4][5] This is a very common and often effective strategy.

Recommended Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)A powerful solvent, but can have effects in biological assays. Always run a vehicle control.
Ethanol 5-20% (v/v)A good choice for many applications, less aggressive than DMSO.
Propylene Glycol (PG) 10-30% (v/v)Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10-40% (v/v)Another common pharmaceutical excipient.

Experimental Protocol: Co-solvent Screening

  • Prepare a stock solution of the compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • In a separate vial, add the desired volume of your aqueous buffer.

  • While vortexing the buffer, slowly add the stock solution to achieve the desired final concentration of the compound and co-solvent.

  • Observe for any precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different one.

Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6][7]

Commonly Used Surfactants:

SurfactantTypeTypical ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2% (v/v)Widely used in pharmaceutical formulations due to its low toxicity.
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 2% (v/v)Similar to Tween 80, but with a shorter fatty acid chain.
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1% (w/v)A strong solubilizing agent, but can denature proteins. Use with caution in biological assays.
Cremophor® EL Non-ionic0.5 - 5% (v/v)Effective but has been associated with some biological side effects.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare a stock solution of the surfactant in your aqueous buffer.

  • Add the solid this compound to the surfactant solution.

  • Agitate (vortex, sonicate) until the compound is dissolved.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][8] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[1][9]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) The most common, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A modified β-CD with much higher aqueous solubility and lower toxicity. Often a good starting point.[8]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Another modified β-CD with high aqueous solubility and a good safety profile.[9]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-20% w/v).

  • Add the solid this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

Stability Considerations

It is crucial to consider the stability of this compound in your final formulation. Forced degradation studies are essential to understand the potential degradation pathways.[10][11]

Potential Degradation Pathways:

  • Hydrolysis: The chloro-substituent on the pyrimidine ring may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This would result in the formation of the corresponding hydroxypyrimidine derivative.

  • Oxidation: The methylthio group is a potential site for oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone.

  • Photodegradation: Pyrimidine rings can be susceptible to photodegradation.[3] It is advisable to protect solutions from light, especially during storage.

Recommendations for Stability Assessment:

  • Once you have a solubilized formulation, store it under your intended experimental conditions for a relevant period (e.g., 24-48 hours).

  • Visually inspect for any signs of precipitation or color change.

  • If possible, use an analytical technique like HPLC to assess the purity of the compound before and after storage to check for the appearance of degradation products.

Summary and Final Recommendations

Troubleshooting the solubility of this compound requires a systematic approach. Given its predicted low aqueous solubility, a formulation strategy will likely be necessary for most applications.

start Initial Dissolution Failure cosolvent Co-solvent Approach (e.g., DMSO, Ethanol) start->cosolvent Most Common First Step surfactant Surfactant Approach (e.g., Tween 80) start->surfactant Alternative cyclodextrin Cyclodextrin Approach (e.g., HP-β-CD) start->cyclodextrin Alternative stability Confirm Formulation Stability cosolvent->stability surfactant->stability cyclodextrin->stability

Caption: Recommended workflow for solubilization.

We recommend starting with a co-solvent approach due to its simplicity and effectiveness. If that is not suitable for your experimental system, surfactants and cyclodextrins are excellent alternatives. Always remember to include appropriate vehicle controls in your experiments to account for any effects of the formulation excipients.

References

optimization of reaction conditions for derivatization of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the derivatization of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol, presented by the BenchChem Technical Support Center.

Introduction

This compound is a versatile heterocyclic building block in medicinal and agricultural chemistry.[1] Its utility stems from multiple reactive sites that allow for selective, stepwise derivatization to build molecular complexity. The primary alcohol offers a handle for ether and ester formation, while the C4-chloro group is susceptible to nucleophilic aromatic substitution. This guide provides detailed troubleshooting advice and optimized protocols to help researchers navigate the common challenges encountered during the derivatization of this important intermediate.

Below is a diagram illustrating the key reactive sites on the molecule that are the focus of this guide.

Caption: Key reactive sites for derivatization.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Derivatization of the C5-Hydroxymethyl Group

The primary alcohol at the C5 position is a common site for initial derivatization, typically through etherification or esterification.

Q1: I am attempting an O-alkylation (etherification) of the hydroxymethyl group, but the reaction is slow and the yield is low. What are the critical parameters to optimize?

A1: Low conversion in O-alkylation (e.g., Williamson ether synthesis) is a frequent issue. The key is to ensure efficient deprotonation of the alcohol to form the more nucleophilic alkoxide, while considering solvent effects and temperature.

  • Choice of Base: The pKa of a primary alcohol is ~16-17. A base strong enough to deprotonate it effectively is crucial. Sodium hydride (NaH) is a common and effective choice as it's an irreversible, non-nucleophilic base. Other options include potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or hydroxides (NaOH, KOH) are generally insufficient for complete deprotonation in aprotic solvents and can lead to slow or incomplete reactions.

  • Solvent Selection: Polar aprotic solvents are ideal as they solvate the cation of the base without interfering with the nucleophile.[2] Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices. DMF can often accelerate SN2 reactions, but it is harder to remove during workup.

  • Temperature Control: The initial deprotonation with a strong base like NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. After deprotonation is complete, the reaction with the alkyl halide can often be run at room temperature. For less reactive alkyl halides (e.g., alkyl chlorides or sterically hindered substrates), gentle heating to 40-60 °C may be necessary.[3] Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.[4]

Troubleshooting Low Etherification Yield

The following decision tree can guide your optimization process:

cluster_yes cluster_no start Low Yield in Etherification check_sm Is starting material (SM) consumed? (Check TLC/LCMS) start->check_sm side_product Side products observed? check_sm->side_product Yes incomplete_deprotonation Incomplete Deprotonation? check_sm->incomplete_deprotonation No snar Possible SNAr at C4-Cl. - Use milder conditions. - Consider protecting group strategy. side_product->snar Yes decomp Product decomposition. - Lower reaction temperature. - Reduce reaction time. side_product->decomp No workup_issue Product lost during workup? - Check aqueous layer - Product volatile? - Stuck on silica? decomp->workup_issue base_issue Use stronger, non-nucleophilic base (e.g., NaH). Ensure anhydrous conditions. incomplete_deprotonation->base_issue Yes slow_reaction Reaction too slow? - Increase temperature moderately (e.g., RT to 50°C). - Switch to a more polar solvent (THF -> DMF). - Use a more reactive electrophile (R-Cl -> R-Br or R-I). incomplete_deprotonation->slow_reaction No

Caption: Troubleshooting workflow for low etherification yield.

Q2: I want to perform an esterification. What conditions offer the best selectivity and yield?

A2: Esterification of the primary alcohol can be achieved under various conditions, but care must be taken to avoid side reactions, particularly at the C4-chloro position.

  • Acylation with Acyl Halides/Anhydrides: This is a highly efficient method. The reaction is typically run in a non-nucleophilic solvent like Dichloromethane (DCM) or THF in the presence of a base to scavenge the acid byproduct (e.g., HCl).

    • Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is ideal. Using an inorganic base or a nucleophilic one could promote substitution at the C4 position.

    • Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction, especially with less reactive anhydrides.

  • Carboxylic Acid Coupling (e.g., DCC/EDC coupling): For more delicate substrates, coupling the alcohol directly with a carboxylic acid using a carbodiimide activator like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a mild and effective option. These reactions are also typically catalyzed by DMAP.

Optimized Esterification Conditions

ParameterAcyl Halide MethodCarboxylic Acid Coupling
Reagents Alcohol, Acyl Chloride/AnhydrideAlcohol, Carboxylic Acid
Solvent DCM, THF, AcetonitrileDCM, DMF
Base/Activator TEA, DIPEA (1.2-1.5 equiv.)EDC or DCC (1.1-1.3 equiv.)
Catalyst DMAP (0.1 equiv.)DMAP (0.1 equiv.)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1-4 hours4-16 hours
Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrimidine ring activates the C4-chloro group, making it a prime site for nucleophilic aromatic substitution (SNAr).

Q3: My SNAr reaction with an amine nucleophile is not going to completion. How can I drive it forward?

A3: Incomplete SNAr reactions are common and can be addressed by systematically evaluating the reaction parameters.

  • Nucleophile and Base: The nucleophilicity of the amine is critical. Electron-rich alkylamines react more readily than electron-poor anilines. For reactions involving amine hydrochlorides or when the amine itself is not used in excess, an external base is required to neutralize the HCl generated and regenerate the free amine. Organic bases like TEA or DIPEA are standard. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can be beneficial.

  • Solvent: The choice of solvent can significantly influence the reaction rate.[2] Polar aprotic solvents like DMF, Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent for SNAr as they can stabilize the charged intermediate (Meisenheimer complex). Alcohols like isopropanol or n-butanol can also be used, often at elevated temperatures.

  • Temperature: Many SNAr reactions require heat to proceed at a reasonable rate. Temperatures ranging from 80 °C to 120 °C are common. Microwave irradiation can often dramatically reduce reaction times from hours to minutes. Always ensure the reaction is monitored to prevent decomposition of starting materials or products at high temperatures.[4]

  • Catalysis: While often not necessary, some challenging SNAr reactions can be facilitated by palladium catalysis (e.g., Buchwald-Hartwig amination), although this adds complexity and cost.

Q4: I am trying to react my substrate with an alkoxide (e.g., sodium ethoxide), but I am getting a complex mixture of products. What is happening?

A4: Using strong, hard nucleophiles like alkoxides can lead to a loss of selectivity. The alkoxide can react at two sites:

  • Desired SNAr at C4: Displacement of the chloride.

  • Undesired Deprotonation/Reaction at C5: The alkoxide can act as a base, deprotonating the primary alcohol, which could then potentially lead to intermolecular reactions or other side products.

To favor the desired SNAr reaction, milder conditions are often more effective. For example, reacting with the parent alcohol (e.g., ethanol) in the presence of a suitable base (like K₂CO₃ or Cs₂CO₃) at elevated temperatures can generate the nucleophilic alkoxide in situ at a controlled concentration, often leading to cleaner reactions. A published procedure for a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine, showed a highly regioselective reaction with sodium ethoxide in ethanol at room temperature, suggesting that careful temperature control is key.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Etherification (O-alkylation)

This protocol outlines a standard procedure for the synthesis of a benzyl ether derivative.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous THF (or DMF) to create a ~0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3] If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with an Amine

This protocol describes a typical substitution of the C4-chloro group with a primary or secondary amine.

G start Start: Combine Reactants reactants In a sealed vial, combine: - Pyrimidine (1.0 equiv.) - Amine (1.2-2.0 equiv.) - Base (e.g., DIPEA, 2.0 equiv.) - Solvent (e.g., n-Butanol or DMF) start->reactants heat Heat Reaction (80-120°C or Microwave) Monitor by TLC/LC-MS reactants->heat complete Reaction Complete? heat->complete complete->heat No cool Cool to Room Temperature complete->cool Yes concentrate Concentrate in vacuo to remove solvent cool->concentrate workup Aqueous Workup: - Dissolve residue in EtOAc - Wash with aq. NaHCO₃ - Wash with brine concentrate->workup purify Dry (Na₂SO₄), Filter, Concentrate Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: General workflow for an SNAr reaction with an amine.

References

degradation pathways of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol in experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. This guide is designed to provide in-depth, experience-driven insights into the potential degradation pathways of this compound under common experimental conditions. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of novel therapeutics derived from this pyrimidine scaffold.[1][2]

I. Introduction to the Stability of Pyrimidine Derivatives

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their chemical stability can be a significant hurdle in drug development. Instability can compromise shelf-life, lead to the formation of potentially toxic degradants, and affect bioavailability.[1] This guide will address specific questions and troubleshooting scenarios related to the degradation of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound is showing unexpected degradation in aqueous buffer. What are the likely hydrolysis pathways?

Answer: this compound possesses several functional groups susceptible to hydrolysis, particularly the chloro and methylthio groups. The reactivity of these groups is influenced by the pH of the aqueous medium.

Likely Hydrolysis Pathways:

  • Displacement of the 4-Chloro Group: The chlorine atom at the C4 position is a good leaving group and is susceptible to nucleophilic substitution by water or hydroxide ions. This reaction is typically accelerated under neutral to basic conditions, leading to the formation of the corresponding 4-hydroxypyrimidine derivative.

  • Lability of the 2-Methylthio Group: While generally more stable than the chloro group, the methylthio group at the C2 position can also undergo nucleophilic displacement, especially under harsh conditions or in the presence of certain nucleophiles.[4] This could lead to the formation of a 2-hydroxypyrimidine derivative.

  • Reaction with Buffer Components: Be aware that components of your buffer solution (e.g., phosphate, citrate) can act as nucleophiles and displace the chloro group, leading to the formation of phosphate or citrate adducts.

Troubleshooting Steps:

  • pH Profiling: Conduct a pH stability study by incubating your compound in a series of buffers with varying pH (e.g., pH 3, 5, 7.4, 9).

  • Analyte Monitoring: Use a stability-indicating method, such as reverse-phase HPLC with UV or mass spectrometric detection, to monitor the disappearance of the parent compound and the appearance of degradation products over time.[5][6]

  • Degradant Identification: If significant degradation is observed, utilize LC-MS/MS to elucidate the structures of the major degradants. Comparing the mass spectra with the predicted hydrolysis products will help confirm the degradation pathway.

Experimental Protocol: Preliminary pH Stability Study
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).

  • Incubation Mixtures: In separate vials, add an aliquot of the stock solution to different aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH) to achieve a final concentration of ~100 µM.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot with a suitable mobile phase or a mixture of acetonitrile and water to stop further degradation.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method to quantify the remaining parent compound.

FAQ 2: I'm observing degradation of my compound during formulation with oxidative excipients. What is the likely oxidative degradation pathway?

Answer: The methylthio group (-SCH₃) is the primary site of oxidation in this compound. Oxidation can lead to the formation of a sulfoxide and subsequently a sulfone.

Oxidative Degradation Pathway:

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized by common oxidizing agents (e.g., hydrogen peroxide, peroxides present in excipients, or even atmospheric oxygen under certain conditions) to form the corresponding methylsulfinyl (sulfoxide) derivative.

  • Further Oxidation to Sulfone: The sulfoxide can be further oxidized to the methylsulfonyl (sulfone) derivative under stronger oxidative conditions.

Troubleshooting Steps:

  • Excipient Compatibility Study: Perform a compatibility study by mixing your compound with individual excipients and storing the mixtures under accelerated conditions (e.g., 40°C/75% RH).

  • Forced Degradation Study: Conduct a forced degradation study by intentionally exposing your compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • LC-MS Analysis: Analyze the samples from the compatibility and forced degradation studies using LC-MS to identify the characteristic mass shifts corresponding to the addition of one oxygen atom (sulfoxide, +16 Da) or two oxygen atoms (sulfone, +32 Da).

Visualization: Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent_H This compound Hydrolysis_Product_1 4-Hydroxy-2-(methylthio)pyrimidin-5-yl)methanol Parent_H->Hydrolysis_Product_1 H2O / OH- (Displacement of Cl) Hydrolysis_Product_2 (4-Chloro-2-hydroxypyrimidin-5-yl)methanol Parent_H->Hydrolysis_Product_2 H2O / OH- (Displacement of SMe) Parent_O This compound Sulfoxide (4-Chloro-2-(methylsulfinyl)pyrimidin-5-yl)methanol Parent_O->Sulfoxide [O] Sulfone (4-Chloro-2-(methylsulfonyl)pyrimidin-5-yl)methanol Sulfoxide->Sulfone [O] Parent_P This compound Photodegradants Various Photodegradants Parent_P->Photodegradants UV/Vis Light AnalyticalWorkflow Forced_Degradation Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) HPLC_Screening RP-HPLC-UV Screening Forced_Degradation->HPLC_Screening Peak_Purity Peak Purity Analysis HPLC_Screening->Peak_Purity LC_MS_Analysis LC-MS/MS Analysis HPLC_Screening->LC_MS_Analysis Structure_Elucidation Structure Elucidation LC_MS_Analysis->Structure_Elucidation Quantification Quantification of Degradants Structure_Elucidation->Quantification

References

Technical Support Center: Large-Scale Synthesis and Purification of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the large-scale synthesis and purification of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. This critical intermediate, with the CAS number 1044145-59-6, is integral in the synthesis of various pharmaceutically active compounds, most notably Ticagrelor, an antiplatelet drug.[1][2] This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to address the unique challenges encountered when scaling up production from the laboratory bench to pilot or manufacturing scale.

As Senior Application Scientists, we understand that scaling a synthesis introduces complexities beyond simple volumetric increases.[3] Issues related to mass and heat transfer, reagent addition rates, and purification efficiency become paramount. This resource combines established chemical principles with practical, field-tested insights to ensure a robust, safe, and efficient large-scale process.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. The following section addresses specific problems you may encounter, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yields Incomplete Reaction: Poor mixing or mass transfer limitations in large reactors can lead to localized concentration gradients and incomplete conversion.[4]- Optimize the stirring speed and reactor geometry (e.g., use of baffled reactors) to ensure homogeneous mixing. - Monitor reaction progress closely using in-process controls like HPLC to determine the optimal reaction endpoint.[4]
Side Reactions: Increased reaction volume can lead to challenges in temperature control, potentially favoring the formation of impurities.- Implement precise temperature control using jacketed reactors with efficient cooling systems.[4] - Ensure a slow, controlled addition of reagents to manage exothermic events.
Starting Material Quality: Impurities in starting materials can be magnified at a larger scale, leading to lower yields and complex purification.- Establish stringent quality specifications for all raw materials and perform incoming quality control checks.[4]
Formation of Impurities Over-chlorination or other side reactions: The use of potent chlorinating agents like phosphorus oxychloride (POCl₃) can lead to the formation of undesired chlorinated byproducts if not properly controlled.- Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction temperature and time to minimize side reactions.
Degradation of Product: The product may be sensitive to prolonged exposure to acidic conditions or high temperatures during work-up.- Neutralize the reaction mixture promptly after completion. - Minimize the time the product is exposed to harsh conditions.
Purification Challenges Difficulty in Crystallization/Precipitation: The crude product may be an oil or may not crystallize easily, making isolation difficult.- Experiment with different anti-solvents to induce precipitation. - Consider seeding the solution with a small amount of pure product to initiate crystallization.
Inefficient Removal of Impurities by Column Chromatography: Scaling up column chromatography can be resource-intensive and may not provide adequate separation.- Explore alternative purification techniques such as recrystallization or slurry washes with appropriate solvents. - If chromatography is necessary, optimize the loading capacity and solvent gradient for the larger scale.
Safety Incidents Runaway Reaction: Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure.- Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. - Conduct a thorough process safety assessment to understand the reaction's thermal hazards.
Exposure to Hazardous Reagents: Many reagents used in pyrimidine synthesis are corrosive, toxic, or flammable.[5]- Handle all hazardous materials in a well-ventilated area, such as a fume hood.[6] - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Visualizing the Synthesis Workflow

To better understand the key stages and potential intervention points, the following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials (e.g., 4-hydroxy-2-(methylthio)pyrimidine derivative) Reaction Chlorination - Reagent: POCl₃ - Base: Organic Base - Solvent: Hydrocarbon or Ether Start->Reaction Input Workup Quenching & Extraction - Neutralization - Phase Separation Reaction->Workup Crude Product Purification Purification - Crystallization - Recrystallization - Column Chromatography Workup->Purification Isolated Crude Final_Product This compound Purification->Final_Product Pure Product Purity_Assessment Sample Final Product Sample HPLC HPLC Analysis (Purity, Impurity Profile) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Report Certificate of Analysis (CoA) HPLC->Report GCMS->Report NMR->Report FTIR->Report

References

best practices for storage and handling of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol (CAS No: 1044145-59-6). It is intended for researchers, scientists, and professionals in drug development and agricultural chemistry who utilize this key intermediate.[1][2]

Compound Overview & Key Data

This compound is a substituted pyrimidine derivative. Its distinct functional groups—a reactive chloropyrimidine core, a methylthio ether, and a primary alcohol—make it a versatile building block, but also necessitate specific storage and handling protocols to maintain its structural integrity and purity.

PropertyValueSource
CAS Number 1044145-59-6[3][4]
Molecular Formula C₆H₇ClN₂OS[3][5][6]
Molecular Weight 190.655 g/mol [3]
Recommended Storage 2-8 °C, Inert Atmosphere[3][7]
Appearance White to off-white solid[8]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: The compound should be stored in a tightly sealed container at 2-8 °C .[3] For maximum stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation from atmospheric moisture and oxygen.[7]

  • Expertise & Causality: The 2-8 °C temperature range is critical for minimizing the rate of potential degradation reactions. The chloro- and methylthio- groups on the pyrimidine ring can be susceptible to hydrolysis or oxidation, respectively, processes that are accelerated at room temperature. The primary alcohol can also undergo slow oxidation. Refrigeration significantly slows these kinetic processes, preserving the compound's purity.

Q2: Is this compound sensitive to air or moisture?

Q3: What personal protective equipment (PPE) is required when handling this compound?

A: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]

  • Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a complete protective suit may be necessary.[11]

All handling should be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of any potential dust or vapors.[11][12][13]

Q4: What solvents are suitable for dissolving this compound for experiments?

A: Based on related structures, solvents such as chloroform and ethyl acetate are likely effective.[8] When selecting a solvent, ensure it is anhydrous (dry) to prevent hydrolysis of the chloro group. It is always recommended to perform a small-scale solubility test before preparing a larger stock solution.

Q5: My reaction yield is low, and I suspect the starting material has degraded. How can I check its purity?

A: The most common method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[8] A certificate of analysis (COA) from the supplier will provide the initial purity and the analytical method used. If you suspect degradation, running a new HPLC analysis and comparing it to the original chromatogram can reveal the presence of impurities or a decrease in the main peak area.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Compound has discolored (e.g., yellowed). 1. Oxidation due to improper storage (exposure to air).2. Slow degradation from prolonged storage at room temperature or exposure to light.1. Confirm purity via HPLC.2. If purity is compromised, consider purification (e.g., recrystallization) if possible, or procure a new batch.3. Ensure future storage is at 2-8 °C under an inert atmosphere and protected from light.
Inconsistent results or low yield in reactions. 1. Degradation of the starting material (hydrolysis of the chloro group).2. Use of non-anhydrous solvents or reagents.1. Verify the purity of the compound before use.2. Use freshly opened or properly stored anhydrous solvents for all reactions.3. Handle the compound under an inert atmosphere during weighing and addition to the reaction vessel.
Material does not fully dissolve in the chosen solvent. 1. Incorrect solvent selection.2. The compound may have degraded into less soluble impurities.1. Perform small-scale solubility tests with alternative anhydrous solvents.2. Gentle warming or sonication may aid dissolution, but monitor for potential degradation.3. Check the purity of the material.

Standard Operating Protocols

Protocol 1: Receiving and Storing the Compound
  • Upon receipt, visually inspect the container for any damage or broken seals.

  • Verify that the product information on the label matches the order and the Certificate of Analysis (COA).

  • Immediately transfer the sealed container to a designated refrigerator or cold room maintained at 2-8 °C .[3]

  • Log the compound's arrival date and location in the laboratory inventory system.

Protocol 2: Preparing a Solution for Experimental Use
  • Allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Perform all weighing and handling inside a chemical fume hood.[11]

  • Weigh the required amount of the compound into a clean, dry flask, preferably under a stream of inert gas (e.g., argon).

  • Add the desired anhydrous solvent to the flask via a syringe or cannula.

  • Stir the mixture until the solid is fully dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.

  • If the solution is not for immediate use, seal the flask, purge with inert gas, and store at 2-8 °C, protected from light.

Visual Workflow Diagram

The following diagram outlines the critical workflow for handling this compound from receipt to experimental use.

G cluster_storage Initial Handling & Storage cluster_prep Experimental Preparation cluster_use Final Use Receive Receive Shipment Inspect Inspect Container Seal & Label Receive->Inspect Step 1 Store Store Immediately at 2-8°C Inspect->Store Step 2 Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Begin Experiment Weigh Weigh Under Inert Gas in Fume Hood Equilibrate->Weigh Step 3 Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Step 4 Use Proceed with Experiment Dissolve->Use

Caption: Workflow for handling this compound.

References

Technical Support Center: Overcoming Resistance to Pyrimidine-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of resistance to pyrimidine-based anticancer drugs. This resource is designed for researchers, scientists, and drug development professionals actively working in this critical area of oncology. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, empowering you to design, execute, and interpret your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

This section addresses common questions regarding the mechanisms of resistance to widely used pyrimidine-based anticancer drugs such as 5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine.

Q1: What are the primary mechanisms of resistance to 5-Fluorouracil (5-FU)?

A1: Resistance to 5-FU is a multifaceted issue that can arise from several molecular alterations within cancer cells.[1][2][3] The most well-documented mechanisms include:

  • Alterations in Drug Metabolism: This can occur through the upregulation of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, FdUMP.[4][5] Increased levels of TS can overwhelm the inhibitory effect of the drug. Additionally, elevated expression of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to rapid drug inactivation and reduced therapeutic efficacy.[4][6]

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevents the drug-induced programmed cell death.[7]

  • Enhanced DNA Damage Repair: Increased efficiency of DNA repair mechanisms, particularly non-homologous end-joining (NHEJ), can help cancer cells survive the DNA damage caused by 5-FU.[4][7]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump 5-FU out of the cell, reducing its intracellular concentration.[8]

Q2: How does resistance to Gemcitabine typically develop?

A2: Gemcitabine resistance is a significant clinical hurdle, particularly in pancreatic cancer.[9][10][11] Key mechanisms include:

  • Evasion of Apoptosis: Similar to 5-FU resistance, the overexpression of anti-apoptotic proteins, especially BCL-XL, is a critical mediator of gemcitabine resistance.[9][10][11]

  • Epithelial-Mesenchymal Transition (EMT): A growing body of evidence suggests that EMT, a process where epithelial cells acquire mesenchymal characteristics, is strongly associated with gemcitabine resistance.[12][13][14][15][16] This transition can lead to reduced drug uptake and increased cell survival.[14]

  • Altered Drug Transport: Reduced expression or functional loss of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for gemcitabine uptake into the cell, is a well-established mechanism of resistance.[14]

  • Metabolic Alterations: Changes in the pyrimidine salvage pathway, which can recycle nucleosides, may also contribute to gemcitabine resistance.[17]

Q3: What are the known resistance mechanisms for Capecitabine?

A3: Capecitabine is an oral prodrug of 5-FU, and therefore, shares many of the same resistance mechanisms.[5][18][19][20] However, its multi-step activation process introduces additional points where resistance can emerge:[5][20]

  • Reduced Activation: The conversion of capecitabine to 5-FU requires the enzyme thymidine phosphorylase (TP).[5][18][20] Decreased expression of TP in tumor tissue can limit the amount of active 5-FU produced at the tumor site, leading to reduced efficacy.[5]

  • Upregulation of Thymidylate Synthase (TS): As with 5-FU, increased levels of TS are a primary mechanism of capecitabine resistance.[5][18]

  • Alterations in Apoptotic Pathways: Changes in the balance of pro- and anti-apoptotic proteins can allow cancer cells to evade capecitabine-induced cell death.[5]

Section 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides practical advice for common issues encountered during in vitro studies of pyrimidine-based drug resistance.

Issue 1: Inconsistent results in cytotoxicity assays (e.g., MTT, CellTiter-Glo).

  • Question: My dose-response curves are not reproducible, and I'm seeing high variability between replicate wells. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will directly impact the final absorbance or luminescence reading. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Drug Preparation and Storage: Prepare fresh drug dilutions for each experiment from a validated stock solution. Improper storage or repeated freeze-thaw cycles can degrade the drug.

    • Assay Incubation Time: Optimize the incubation time for your specific cell line and drug. Insufficient incubation may not allow for the full cytotoxic effect to manifest, while excessive incubation can lead to nutrient depletion and cell death in control wells.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

Issue 2: My drug-resistant cell line is not showing the expected phenotype.

  • Question: I've generated a drug-resistant cell line through continuous drug exposure, but it doesn't show increased expression of the resistance markers I expected (e.g., TS, BCL-XL). Why might this be?

  • Answer & Troubleshooting Steps:

    • Multiple Resistance Mechanisms: Resistance is often multifactorial.[3] Your cell line may have developed resistance through a mechanism you are not currently assaying for. Consider a broader analysis, including assessing for changes in drug efflux (e.g., using a rhodamine 123 efflux assay for P-gp activity), alterations in other metabolic enzymes, or the emergence of an EMT phenotype.

    • Clonal Selection: The resistant population you have generated may be heterogeneous. It is advisable to perform single-cell cloning to isolate and characterize distinct resistant clones, which may exhibit different resistance mechanisms.

    • Validation of Resistance: Confirm the resistance phenotype using multiple functional assays beyond a simple cytotoxicity assay. For example, if you hypothesize apoptosis evasion, perform an Annexin V/PI staining assay to quantify apoptosis levels after drug treatment in both sensitive and resistant cells.

    • Stability of Resistance: Some resistance phenotypes are unstable in the absence of selective pressure. Ensure you are maintaining your resistant cell line in a medium containing a maintenance concentration of the drug.

Issue 3: Difficulty in interpreting migration and invasion assay results for EMT studies.

  • Question: I'm using a transwell assay to assess changes in cell migration and invasion after inducing EMT, but the results are unclear. What are some common pitfalls?

  • Answer & Troubleshooting Steps:

    • Sub-optimal Chemoattractant Gradient: The concentration of the chemoattractant (e.g., serum) in the lower chamber needs to be optimized to create a proper gradient that encourages cell migration.

    • Incorrect Pore Size of Transwell Membrane: The pore size of the insert should be appropriate for your cell type to allow for active migration but prevent cells from passively falling through.

    • Confounding Effects of Cell Proliferation: In longer-term assays like wound healing, cell proliferation can be mistaken for migration. Consider using a proliferation inhibitor like mitomycin C (at a non-toxic concentration) or shortening the assay duration.

    • Visualization and Quantification: Ensure you have a reliable method for staining and counting the migrated cells. DAPI staining of the nuclei followed by imaging and automated cell counting can improve accuracy and reduce bias.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in studying pyrimidine drug resistance.

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to a pyrimidine-based anticancer drug.[21][22][23]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine-based anticancer drug (e.g., 5-FU, Gemcitabine)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

  • Sterile cell culture plates and flasks

Procedure:

  • Determine the initial IC50: Perform a cytotoxicity assay to determine the 50% inhibitory concentration (IC50) of the drug on the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC20-IC30.

  • Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture daily and replace the drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the drug concentration by 1.5 to 2-fold.

  • Repeat Dose Escalation: Continue this stepwise increase in drug concentration, allowing the cells to adapt and resume proliferation at each new concentration. This process can take several months.

  • Establish a Resistant Population: Once the cells are able to proliferate in a drug concentration that is at least 5-10 times the initial IC50, the population is considered resistant.

  • Validation and Characterization: Validate the resistance by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line. Characterize the molecular mechanisms of resistance.

Protocol 2: Western Blot Analysis of Resistance Markers

This protocol outlines the steps for detecting the expression levels of key protein markers associated with pyrimidine drug resistance.

Materials:

  • Parental and resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-TS, anti-DPD, anti-BCL-XL, anti-E-cadherin, anti-Vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare lysates in Laemmli sample buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare the protein expression levels between parental and resistant cells.

Section 4: Visualizing Resistance Pathways and Experimental Workflows

This section provides diagrams to illustrate key concepts in pyrimidine drug resistance.

Diagram 1: Key Mechanisms of 5-FU Resistance

G cluster_0 Cellular Mechanisms of 5-FU Resistance FU 5-Fluorouracil (5-FU) Active_FU Active Metabolites (FdUMP, FUTP, FdUTP) FU->Active_FU Activation DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Catabolism TS Thymidylate Synthase (TS) Active_FU->TS Inhibition DNA_Damage DNA/RNA Damage Active_FU->DNA_Damage Incorporation Apoptosis Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Apoptosis Inhibits Efflux Drug Efflux Pumps (e.g., ABCG2) Efflux->FU Efflux DNA_Damage->Apoptosis Induces DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Activates

Caption: Overview of 5-FU resistance pathways.

Diagram 2: Experimental Workflow for Characterizing a Resistant Cell Line

G cluster_molecular Molecular Profiling cluster_functional Functional Assays start Generate Resistant Cell Line cytotoxicity Confirm Resistance (IC50 Shift) start->cytotoxicity molecular Molecular Analysis cytotoxicity->molecular functional Functional Analysis cytotoxicity->functional western Western Blot (Protein Expression) molecular->western qpcr qPCR (Gene Expression) molecular->qpcr sequencing Sequencing (Mutations) molecular->sequencing apoptosis Apoptosis Assay (Annexin V) functional->apoptosis migration Migration/Invasion Assay functional->migration efflux Drug Efflux Assay functional->efflux end Characterized Resistant Model western->end qpcr->end sequencing->end apoptosis->end migration->end efflux->end

Caption: Workflow for resistant cell line characterization.

Section 5: Combination Strategies to Overcome Resistance

A promising approach to combat drug resistance is the use of combination therapies.[24][25] The rationale is to target multiple pathways simultaneously, thereby reducing the likelihood of resistance emerging.

Table 1: Examples of Combination Strategies

Pyrimidine DrugCombination AgentRationale
GemcitabineBCL-XL Inhibitor (e.g., DT2216)To overcome resistance mediated by the overexpression of the anti-apoptotic protein BCL-XL.[9][10][11]
5-FluorouracilLeucovorinLeucovorin enhances the binding of 5-FU's active metabolite to thymidylate synthase, thereby increasing its inhibitory effect.[2]
GemcitabineEMT Inhibitors (e.g., ZEB-1 siRNA)To reverse the mesenchymal phenotype and restore drug sensitivity in resistant cells.[15]
5-FluorouracilPhytochemicalsNatural compounds that can target multiple pathways involved in cancer progression and drug resistance, often with lower toxicity.[1][7]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its structural resemblance to the purine bases of DNA and RNA allows for interactions with the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1] Dysregulation of protein kinase activity is a well-established driver of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Consequently, pyrimidine-based compounds have been extensively explored as kinase inhibitors, leading to the development of several FDA-approved drugs.[3]

This guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile, pyrimidine scaffold: (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. We will delve into the critical structural motifs of this scaffold, exploring how modifications at various positions influence its biological activity, primarily as a kinase inhibitor. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from analogous pyrimidine-based inhibitor series.

The Core Scaffold: this compound

The parent compound, this compound, presents several key features that are amenable to chemical modification, making it an excellent starting point for the development of potent and selective kinase inhibitors.

  • The Pyrimidine Core: Serves as the fundamental hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[4]

  • The 4-Chloro Group: A reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents to explore the solvent-exposed region of the ATP-binding pocket. It can also act as a covalent warhead, reacting with nearby cysteine residues.[5]

  • The 2-Methylthio Group: This group can be maintained to occupy a hydrophobic pocket or can be oxidized or replaced to modulate potency and selectivity.

  • The 5-Methanol Group: This moiety can be modified to extend into and interact with other regions of the kinase active site, potentially enhancing affinity and selectivity.

General Synthetic Strategies

The synthesis of derivatives based on the this compound scaffold typically involves a multi-step process. A generalized synthetic workflow is presented below.

G start Starting Materials (e.g., 2-(methylthio)pyrimidine-5-carbaldehyde) step1 Reduction of Aldehyde to Alcohol start->step1 step2 Chlorination at C4 Position step1->step2 core This compound (Core Scaffold) step2->core step3 Nucleophilic Aromatic Substitution (SNAr) at C4 core->step3 step4 Modification of C5-Methanol core->step4 step5 Modification of C2-Methylthio core->step5 final Final Derivatives step3->final step4->final step5->final SAR_C4 Scaffold Pyrimidine Core C4_Cl -Cl Scaffold->C4_Cl C4 C4_F -F Scaffold->C4_F C4 C4_Br -Br Scaffold->C4_Br C4 C4_Aryl Aromatic Substituent Scaffold->C4_Aryl C4 Potency_Low Lower Potency C4_Cl->Potency_Low Potency_High Higher Potency C4_F->Potency_High C4_Br->Potency_Low C4_Aryl->Potency_High JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor (4-Chloro-2-(methylthio)pyrimidin- 5-yl)methanol Derivative Inhibitor->JAK inhibits

References

A Comparative Efficacy Analysis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol (ONC201/TIC10) Against Established CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals and Neuro-Oncology Researchers

In the landscape of neuro-oncology, the discovery of small molecules capable of crossing the blood-brain barrier to exert potent and selective anti-tumor effects is a paramount objective. This guide provides a detailed comparative analysis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol , a first-in-class imipridone known clinically as ONC201 or TIC10 , against established therapeutic agents. ONC201 has emerged as a promising agent, particularly for notoriously difficult-to-treat midline gliomas harboring the H3K27M mutation[1][2].

This document will dissect the efficacy of ONC201 by comparing its unique mechanism of action and anti-cancer properties against two distinct classes of inhibitors:

  • Haloperidol : A conventional first-generation antipsychotic and potent Dopamine Receptor D2 (DRD2) antagonist. This comparison will serve to evaluate the specific downstream consequences of DRD2 engagement by ONC201 versus a classic antagonist.

  • Temozolomide (TMZ) : The standard-of-care alkylating agent used in the treatment of glioblastoma. This comparison will benchmark the functional anti-tumor efficacy of ONC201 in a clinically relevant context.

Our analysis is grounded in established experimental protocols, providing a framework for researchers to validate and expand upon these findings.

Mechanistic Overview: A Tale of Three Inhibitors

Understanding the distinct mechanisms of action is crucial to interpreting comparative efficacy data. While ONC201 and Haloperidol share a primary target, their downstream signaling cascades diverge significantly, leading to different cellular fates. Temozolomide, in contrast, acts directly on DNA.

1.1. ONC201: A Novel DRD2 Antagonist with Atypical Signaling

ONC201 is a small-molecule DRD2 antagonist that effectively penetrates the blood-brain barrier[2][3]. Unlike typical antipsychotics, its antagonism of DRD2 in cancer cells initiates a unique signaling cascade that does not rely on canonical dopamine pathway blockade. Instead, it triggers an integrated stress response and inactivates the Akt/ERK signaling pathways[1][4]. This leads to the nuclear translocation of the transcription factor FOXO3a, which subsequently induces the expression of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand)[1]. TRAIL activation selectively triggers apoptosis in cancer cells, largely sparing normal cells[4].

G cluster_membrane Cell Membrane DRD2 DRD2 Akt_ERK Akt / ERK Pathways DRD2->Akt_ERK Inactivates ONC201 ONC201 ONC201->DRD2 Antagonizes FOXO3a_cyto FOXO3a (Cytoplasm) Akt_ERK->FOXO3a_cyto Inactivates FOXO3a_nuc FOXO3a (Nucleus) FOXO3a_cyto->FOXO3a_nuc Translocates TRAIL TRAIL Gene Transcription FOXO3a_nuc->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis

Figure 1: Simplified ONC201 signaling pathway.

1.2. Haloperidol: A Conventional DRD2 Antagonist

Haloperidol is a well-characterized DRD2 antagonist whose primary mechanism involves blocking dopamine signaling, leading to its antipsychotic effects. While some anti-cancer properties have been reported, its cellular effects are primarily linked to cell cycle arrest and cytotoxicity at higher concentrations, rather than the specific, targeted induction of TRAIL seen with ONC201.

1.3. Temozolomide (TMZ): A DNA Alkylating Agent

TMZ is a prodrug that, under physiological conditions, converts to the active compound MTIC. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage, if not repaired, leads to futile mismatch repair cycles, DNA strand breaks, and ultimately, apoptosis. Its efficacy is, however, limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).

Comparative Efficacy Data

The following tables summarize expected experimental outcomes when comparing the three agents across key assays. Data is presented as representative values to illustrate the distinct profiles of each compound.

Table 1: Biochemical and Cellular Potency

Compound Target Assay Type IC50 / EC50 Citation
ONC201 DRD2 Radioligand Binding ~3 µM (Ki) [4]
Glioblastoma Cells Cell Viability (72h) ~1-5 µM [4]
Haloperidol DRD2 Radioligand Binding ~1-5 nM (Ki)
Glioblastoma Cells Cell Viability (72h) >10 µM
Temozolomide DNA N/A N/A

| | Glioblastoma Cells | Cell Viability (72h) | ~25-100 µM | |

Note: IC50/EC50 values are highly dependent on the cell line and assay conditions.

Table 2: Mechanism-Specific Cellular Responses

Compound TRAIL mRNA Induction (Fold Change) p-ERK/p-Akt Levels (Western Blot) γH2AX Foci (DNA Damage Marker)
ONC201 >10-fold Significantly Decreased Minimal
Haloperidol <2-fold Minor/No Change Minimal

| Temozolomide | No significant change | Variable | Significantly Increased |

Experimental Protocols for Comparative Assessment

To ensure scientific rigor, standardized and validated protocols are essential. The following section details the methodologies for the key comparative experiments.

3.1. Experimental Workflow Overview

The overall workflow is designed to move from target engagement to cellular mechanism and finally to functional anti-tumor effect.

G cluster_assays Assays A Cell Culture (e.g., U87-MG, H3K27M+ Glioma Lines) B Compound Treatment (ONC201, Haloperidol, TMZ, Vehicle) A->B C Endpoint Assays B->C D Cell Viability (MTT / CellTiter-Glo) C->D E Target Engagement (Western Blot: p-Akt/p-ERK) C->E F Mechanism Confirmation (qRT-PCR: TRAIL expression) C->F G Functional Outcome (Apoptosis Assay: Caspase-Glo) C->G

Figure 2: Workflow for inhibitor comparison.

3.2. Protocol: Cell Viability using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability following compound treatment.

  • Cell Seeding : Plate H3K27M-mutant glioma cells (e.g., patient-derived xenograft line) in a 96-well, white-walled plate at a density of 5,000 cells/well in 90 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare 10X serial dilutions of ONC201, Haloperidol, and Temozolomide in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment : Add 10 µL of the 10X compound dilutions to the respective wells.

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay : Equilibrate the plate and CellTiter-Glo® Reagent to room temperature (~30 minutes). Add 100 µL of reagent to each well.

  • Lysis & Signal Stabilization : Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Record luminescence using a plate reader.

  • Analysis : Normalize data to the vehicle control and plot dose-response curves to calculate EC50 values using non-linear regression.

Causality Note : This head-to-head assay directly compares the cytotoxic/cytostatic potential of the compounds in a relevant cancer cell line. The 72-hour time point is critical to allow for the multi-step processes of DNA damage (TMZ) and transcriptional induction (ONC201) to manifest.

3.3. Protocol: Western Blot for Akt/ERK Phosphorylation

This protocol assesses the direct impact of ONC201 and Haloperidol on key downstream signaling nodes.

  • Cell Culture & Treatment : Seed 1x10⁶ cells in 6-well plates and grow to 70-80% confluency. Treat with compounds (e.g., ONC201 at 5 µM, Haloperidol at 1 µM) for a short duration (e.g., 6 hours) to capture proximal signaling events.

  • Lysis : Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load 20 µg of protein per lane onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.

  • Transfer : Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-phospho-ERK1/2, and their total protein counterparts).

  • Secondary Antibody & Detection : Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band density and normalize phosphorylated protein levels to total protein levels.

Causality Note : This experiment directly validates the proposed mechanism of ONC201 in suppressing pro-survival Akt/ERK signaling, a key step preceding FOXO3a activation[1]. Comparing this to Haloperidol distinguishes ONC201's atypical downstream pathway from that of a conventional DRD2 antagonist.

Conclusion and Future Directions

This guide demonstrates that while This compound) (ONC201) shares a primary molecular target (DRD2) with conventional antipsychotics like Haloperidol, its anti-cancer efficacy stems from a unique and potent downstream signaling cascade culminating in TRAIL-induced apoptosis. When compared to the standard-of-care agent Temozolomide, ONC201 exhibits a distinct, non-genotoxic mechanism of action that holds significant promise for overcoming TMZ resistance, particularly in tumors with an unmethylated MGMT promoter.

The provided protocols offer a robust framework for researchers to conduct side-by-side comparisons, enabling a deeper understanding of ONC201's therapeutic potential. Future research should focus on exploring synergistic combinations, such as ONC201 with radiotherapy or other targeted agents, to further enhance its clinical utility in treating aggressive brain cancers.

References

Assessing the Cross-Reactivity Profile of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "selectivity is key" has never been more resonant. While identifying a potent inhibitor against a primary therapeutic target is a significant milestone, understanding its off-target interactions is paramount for predicting potential toxicities and ensuring clinical success. This guide provides an in-depth, technically-focused comparison of methodologies to assess the cross-reactivity profile of the pyrimidine-based compound, (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol.

The pyrimidine scaffold is a well-established framework for kinase inhibitors, with numerous approved drugs targeting a variety of kinases.[1][2] Given the structural similarities within the human kinome, achieving absolute specificity is a formidable challenge. Therefore, a robust and multi-faceted approach to profiling inhibitor cross-reactivity is not just recommended; it is a critical component of the preclinical development pipeline.

This document will delve into the practical application of cutting-edge and traditional techniques for kinase inhibitor profiling. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure the generation of reliable and reproducible data. For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of a non-receptor tyrosine kinase, Src. Our objective is to build a comprehensive understanding of its selectivity by profiling it against a panel of representative kinases from different families.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, which share a conserved ATP-binding pocket. This structural conservation is the primary reason for the cross-reactivity of many kinase inhibitors. While some off-target effects can be benign or even therapeutically beneficial (polypharmacology), unintended kinase inhibition can lead to significant toxicity. A thorough cross-reactivity assessment allows researchers to:

  • Identify potential safety liabilities early in development.

  • Elucidate the full mechanism of action of the compound.

  • Guide medicinal chemistry efforts to improve selectivity.

  • Provide a rationale for observed cellular phenotypes.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach, employing both biochemical and cell-based assays, provides the most comprehensive picture of an inhibitor's selectivity profile.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays utilize purified recombinant kinases and measure the direct inhibition of their catalytic activity by the test compound. These assays are highly sensitive and provide a quantitative measure of potency (e.g., IC50 or Ki).

This traditional and robust method directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[3][4][5][6][7]

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated substrate.[3]

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of radiolabeled ATP provides a direct and highly sensitive readout of kinase activity. The choice of substrate is critical and should be specific to the kinase being assayed to ensure the measured activity is not due to a contaminating kinase.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cell-based assays measure the ability of a compound to engage its target within living cells, providing a more physiologically relevant assessment of potency and selectivity.

The NanoBRET™ assay is a powerful technology that measures the binding of a test compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8][9][10][11][12]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Seed cells (e.g., HEK293) in a 96-well plate and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: Add the test compound at various concentrations to the cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.

  • Incubation: Incubate the plate to allow for compound and tracer binding to reach equilibrium.

  • Detection: Add the NanoBRET™ substrate and measure the BRET signal (the ratio of acceptor emission to donor emission).

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Calculate the IC50 value from the dose-response curve.

Causality Behind Experimental Choices: This assay directly measures target engagement in a cellular context, accounting for factors like cell permeability and efflux pumps. The use of a competitive binding format with a fluorescent tracer allows for a sensitive and quantitative readout.

NanoBRET_Workflow cluster_0 Cell Culture & Transfection cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Seed HEK293 cells B Transfect with Kinase-NanoLuc® construct A->B C Add this compound B->C D Add NanoBRET™ Tracer C->D E Incubate D->E F Add NanoBRET™ Substrate E->F G Measure BRET Signal F->G H Calculate IC50 G->H

Figure 1: Workflow for the NanoBRET™ Target Engagement Assay.

KiNativ™ is a chemical proteomics platform that enables the profiling of kinase inhibitor binding in native biological systems, such as cell or tissue lysates.[13][14][15][16] It utilizes ATP/ADP-mimetic probes that covalently label the active site of kinases.

Experimental Protocol: KiNativ™ Assay

  • Lysate Preparation: Prepare cell lysates from the relevant cell line or tissue.

  • Inhibitor Treatment: Incubate the lysates with the test compound at various concentrations.

  • Probe Labeling: Add a biotinylated acyl-phosphate probe that covalently modifies a conserved lysine in the ATP-binding site of active kinases.

  • Proteolysis: Digest the protein mixture into peptides using trypsin.

  • Enrichment: Enrich the biotinylated peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.

  • Data Analysis: A decrease in the signal for a specific kinase peptide indicates inhibition by the test compound. Determine the IC50 for each kinase identified.

Causality Behind Experimental Choices: This method assesses inhibitor binding to endogenous, full-length kinases in their native conformational and complexed states, offering a highly relevant physiological snapshot of selectivity. The use of mass spectrometry allows for the unbiased profiling of a large number of kinases simultaneously.

KiNativ_Workflow A Cell Lysate Preparation B Incubate with This compound A->B C Add Biotinylated Acyl-Phosphate Probe B->C D Tryptic Digestion C->D E Streptavidin Enrichment of Biotinylated Peptides D->E F LC-MS/MS Analysis E->F G Data Analysis and IC50 Determination F->G

Figure 2: Workflow for the KiNativ™ Assay.

Comparative Data Presentation

To illustrate the output of a cross-reactivity study, the following table presents hypothetical data for this compound against a panel of selected kinases, as would be generated from the assays described above.

KinaseKinase FamilyRadiometric Assay IC50 (nM)NanoBRET™ Assay IC50 (nM)KiNativ™ Assay IC50 (nM)
Src Tyrosine Kinase 15 25 30
FynTyrosine Kinase5080100
LckTyrosine Kinase75120150
AblTyrosine Kinase250400500
EGFRTyrosine Kinase>10,000>10,000>10,000
CDK2CMGC>10,000>10,000>10,000
PKAAGC>10,000>10,000>10,000
PI3KαLipid Kinase>10,000>10,000>10,000

Interpretation and Next Steps

The hypothetical data in the table suggest that this compound is a potent and selective inhibitor of Src family kinases (Src, Fyn, Lck), with significantly less activity against other tyrosine kinases like Abl and EGFR, and no activity against kinases from other families. The slight rightward shift in potency from biochemical to cell-based assays is a common observation and can be attributed to factors like cellular permeability and competition with high intracellular ATP concentrations.

Based on this profile, the next steps in the drug development process would involve:

  • In-depth cellular characterization: Assessing the effect of the compound on Src-dependent signaling pathways in relevant cancer cell lines.

  • Further selectivity profiling: Expanding the kinase panel to include a broader representation of the human kinome to identify any other potential off-targets.

  • Pharmacokinetic and in vivo efficacy studies: Evaluating the compound's properties in animal models to determine its therapeutic potential.

Conclusion

A comprehensive assessment of the cross-reactivity profile of a kinase inhibitor is a cornerstone of modern drug discovery. By employing a combination of robust biochemical and physiologically relevant cell-based assays, researchers can gain a deep understanding of their compound's selectivity and make informed decisions to advance the most promising candidates toward clinical development. The methodologies outlined in this guide provide a framework for generating high-quality, reproducible data that is essential for the successful development of safe and effective kinase-targeted therapies.

References

Ensuring Reproducibility in Drug Synthesis: A Comparative Guide to the Use of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the reproducibility of experimental results is paramount. The journey from a promising lead compound to a marketable drug is paved with exacting standards, where even minor variations in starting materials can lead to significant deviations in yield, purity, and ultimately, patient safety. This guide offers a deep dive into ensuring the reproducibility of experimental results when working with a critical building block: (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol .

As a key intermediate in the synthesis of several important pharmaceutical agents, most notably the antiplatelet drug Ticagrelor, the quality and consistent performance of this pyrimidine derivative are of utmost importance. This guide will provide a comparative analysis of synthetic strategies, detailed protocols for quality control, and troubleshooting guidance to empower researchers to achieve reliable and reproducible outcomes.

The Critical Role of Starting Material Quality in Reproducible Synthesis

The principle of "garbage in, garbage out" holds significant weight in chemical synthesis. The quality of a reagent is a fundamental requirement for reproducible experimental data.[1] In the context of drug development, a high-quality reagent is one that consistently produces the expected results in an otherwise identical experiment.[1] Factors such as the manufacturing process, quality control testing, sourcing of raw materials, and even packaging and shipping all contribute to the quality of a chemical intermediate like this compound.[1]

Even seemingly minor impurities in starting materials can have a significant impact on reaction outcomes, leading to lower yields and the formation of difficult-to-remove byproducts.[2] For pyrimidine derivatives, in particular, instability and the presence of unreacted precursors or side-products from their own synthesis can introduce variability into subsequent reactions.

Comparative Analysis: Synthetic Routes to Key Pharmaceutical Intermediates

This compound is a versatile intermediate, but its performance and the reproducibility of reactions using it can be understood by comparing the synthetic strategies in which it is employed. A prime example is the synthesis of Ticagrelor, where different routes utilize various pyrimidine-based starting materials.

Synthetic StrategyKey Pyrimidine IntermediatePotential AdvantagesPotential for Irreproducibility & Challenges
Route A: Direct use of the functionalized methanol This compoundFewer synthetic steps to the final product; direct introduction of the hydroxymethyl group.Highly dependent on the purity of the starting material; impurities can be carried through to the final product. The hydroxymethyl group may require protection in some subsequent steps.
Route B: Synthesis from a nitro-substituted precursor 4,6-dichloro-5-nitro-2-(propylthio)pyrimidineCommercially available starting material. The nitro group is a versatile handle for further transformations.[3]Involves a reduction step of the nitro group, which can sometimes be challenging to drive to completion and may introduce its own set of impurities.[2] The use of strong reducing agents can lead to side reactions.
Route C: Synthesis from a dione precursor 4,6-dyhydroxy-2-(propylthio)pyrimidineUtilizes fundamental building blocks.Requires multiple steps of chlorination and functional group manipulation, each with the potential for yield loss and impurity formation.[4]

The choice of synthetic route often involves a trade-off between the number of steps, overall yield, and the cost and quality of the starting materials. While a shorter route using a more advanced intermediate like this compound may seem advantageous, it places a greater emphasis on the rigorous quality control of that intermediate to ensure reproducibility.

Experimental Protocols for Ensuring Reproducibility

To mitigate the risks of irreproducibility, a robust system of quality control and standardized experimental procedures is essential. The following protocols provide a framework for validating the quality of this compound and for its use in a representative synthetic step.

Protocol 1: Quality Control and Purity Assessment of this compound via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and analysis software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be a 50:50 mixture, with a gradient to increase the acetonitrile concentration over the course of the run.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Run the analysis using a suitable gradient program and UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • If a reference standard is used, compare the retention time and peak shape to confirm the identity of the main peak.

    • Identify and, if possible, quantify any impurity peaks.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC: This is a widely used and robust technique for separating compounds based on their hydrophobicity, making it ideal for assessing the purity of organic molecules like our target compound.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted from the column.

  • UV Detection: Pyrimidine rings are chromophoric and absorb UV light, making UV detection a sensitive and reliable method for their quantification.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity (as a weight/weight percentage) of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • This compound sample

  • High-purity, stable internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the area of a well-resolved, non-overlapping peak of the analyte and a known peak of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Causality Behind Experimental Choices:

  • qNMR: This technique provides a direct measurement of the molar concentration of a substance relative to a certified reference material, offering a highly accurate and primary method for purity assessment without the need for a specific reference standard of the analyte itself.

  • Internal Standard: The use of a stable, non-reactive internal standard with a known purity is essential for accurate quantification.

  • Relaxation Delay: A sufficiently long relaxation delay ensures that the signal intensity is directly proportional to the number of protons, which is the fundamental principle of qNMR.

Troubleshooting Common Reproducibility Issues

Even with high-quality starting materials, issues with reproducibility can arise. Here are some common problems and their potential solutions when working with this compound and related pyrimidine derivatives.

IssuePotential Cause(s)Troubleshooting Steps
Low or inconsistent reaction yields - Purity of this compound is lower than specified.- Presence of reaction-inhibiting impurities.- Degradation of the starting material during storage.- Re-verify the purity of the starting material using HPLC or qNMR (Protocols 1 & 2).- Consider purifying the starting material by recrystallization or column chromatography.- Store the compound under an inert atmosphere, protected from light and moisture, and at the recommended temperature.[5]
Formation of unexpected byproducts - Presence of reactive impurities in the starting material.- Side reactions of the pyrimidine ring under the reaction conditions.- Instability of the product under the workup conditions.- Analyze the starting material for potential reactive impurities.- Optimize reaction conditions (temperature, reaction time, choice of base/catalyst) to minimize side reactions.- Perform a stability test of the product under the workup conditions (e.g., acidic or basic quench).
Difficulty in product purification - Presence of impurities with similar polarity to the product.- Incomplete reaction, leaving unreacted starting material.- Optimize the chromatographic separation method (e.g., different solvent system, different stationary phase).- Drive the reaction to completion by increasing the reaction time or using a slight excess of one of the reagents.
Color changes or degradation in solution - Instability of the pyrimidine compound in the chosen solvent, especially DMSO.[1]- Prepare solutions fresh whenever possible.- If storage is necessary, use anhydrous solvents and store under an inert atmosphere at low temperatures.- Consider alternative solvents if instability in a particular solvent is confirmed.[1]

Visualizing Experimental Workflows

To further clarify the processes for ensuring reproducibility, the following diagrams illustrate the key workflows.

QC_Workflow cluster_0 Incoming Reagent cluster_1 Quality Control cluster_2 Decision cluster_3 Action A Receive this compound B HPLC Purity Analysis A->B C qNMR for Absolute Purity B->C D Characterization (e.g., MS, IR) C->D E Purity Meets Specification? D->E F Proceed to Synthesis E->F Yes G Purify or Reject Batch E->G No

Caption: Quality control workflow for incoming this compound.

Reaction_Troubleshooting_Workflow A Inconsistent Reaction Outcome B Analyze Starting Material Purity (HPLC/qNMR) A->B C Review Reaction Parameters (Temp, Time, Stoichiometry) A->C D Investigate Product Stability A->D E Is Starting Material Pure? B->E F Are Reaction Conditions Optimal? C->F G Is Product Stable? D->G E->F Yes H Purify Starting Material E->H No F->G Yes I Optimize Reaction Conditions F->I No J Modify Workup Procedure G->J No K Reproducible Result G->K Yes H->B I->C J->D

Caption: Systematic workflow for troubleshooting irreproducible reactions.

Conclusion

Ensuring the reproducibility of experimental results with this compound is not merely a matter of following a recipe. It requires a comprehensive understanding of the factors that can influence a reaction's outcome, from the quality of the starting materials to the nuances of the experimental conditions. By implementing rigorous quality control protocols, understanding the comparative advantages and disadvantages of different synthetic strategies, and adopting a systematic approach to troubleshooting, researchers can build a foundation of trust in their results. This, in turn, accelerates the pace of drug discovery and development, bringing novel and effective therapies to patients more efficiently and safely.

References

An In Vivo Comparative Guide to Evaluating the Therapeutic Potential of Novel Pyrimidine Analogs: A Case Study with (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vivo validation of novel pyrimidine-based compounds, using the uncharacterized molecule, (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol, as a central case study. In the absence of pre-existing in vivo data for this specific molecule, this document serves as a practical blueprint, outlining a robust, scientifically-grounded strategy for its evaluation. We will compare this hypothetical validation process with the well-documented in vivo performance of established pyrimidine-based anticancer agents, 5-Fluorouracil and Gemcitabine, to provide a clear benchmark for efficacy and toxicity.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Pyrimidine and its derivatives are integral components of DNA and RNA, and as such, their analogs have been successfully exploited to disrupt nucleic acid metabolism and other critical cellular processes in cancer cells.[1][2] Many pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] This guide will therefore proceed under the hypothesis that this compound possesses anticancer potential, a premise rooted in the extensive history of this chemical class in oncology.

Proposed Mechanism of Action: A Hypothesis

Given its structural similarity to other bioactive pyrimidines, we can hypothesize that this compound may exert its anticancer effects through one or more established mechanisms. Pyrimidine analogs often function as antimetabolites, interfering with the synthesis of nucleotides and subsequently inhibiting DNA and RNA replication, which is critical for rapidly proliferating cancer cells.[4] Another potential mechanism could be the inhibition of key enzymes involved in cancer cell signaling, such as protein kinases.[4] For the purpose of this guide, we will proceed with the hypothesis that this compound acts as a novel inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis and a validated target for fluoropyrimidines like 5-Fluorouracil.

Below is a conceptual diagram of the proposed mechanism of action:

Proposed_Mechanism_of_Action Compound This compound TS Thymidylate Synthase (TS) Compound->TS Inhibition dTMP dTMP TS->dTMP Catalysis dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Designing the In Vivo Validation Study: A Comparative Approach

The cornerstone of preclinical cancer drug evaluation is the use of animal models that can recapitulate key aspects of human tumor biology.[5] The subcutaneous xenograft model, where human cancer cell lines are implanted into immunocompromised mice, remains a robust and widely used platform for assessing the efficacy of novel anticancer agents.[6][7]

Experimental Workflow

The following diagram outlines a comprehensive workflow for the in vivo validation of this compound.

In_Vivo_Validation_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Line Selection (e.g., HT-29 colorectal cancer) Animal_Model 2. Animal Model Selection (e.g., Athymic Nude Mice) Cell_Culture->Animal_Model Implantation 3. Subcutaneous Tumor Implantation Animal_Model->Implantation Randomization 4. Tumor Growth & Randomization (100-150 mm³ tumors) Implantation->Randomization Dosing 5. Drug Administration (Test Compound vs. Controls) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Efficacy Endpoint (e.g., Tumor Growth Inhibition) Monitoring->Endpoint Toxicity 8. Toxicity Assessment (e.g., Histopathology) Endpoint->Toxicity PKPD 9. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Toxicity->PKPD

Caption: A stepwise workflow for the in vivo validation of a novel anticancer compound.

Comparative Efficacy of Anticancer Agents

The following table summarizes the expected in vivo data for our test compound in comparison to established chemotherapeutic agents. This provides a clear benchmark for evaluating the potential of this compound.

CompoundCancer ModelMouse StrainDosing Regimen (Example)Tumor Growth Inhibition (TGI)Key Toxicity Observations
This compound Colorectal Cancer (HT-29 Xenograft)Athymic NudeTo be determined (e.g., 50 mg/kg/day, i.p.)Primary Endpoint Body weight loss, signs of distress
5-Fluorouracil Colorectal Cancer (Various Xenografts)Athymic Nude50 mg/kg, weekly, i.p.~50-70%Myelosuppression, gastrointestinal toxicity, hand-foot syndrome.[8][9]
Gemcitabine Pancreatic Cancer (PDX models)NSG100 mg/kg, twice weekly, i.p.Modest survival benefit.[10][11]Hematological toxicity, elevated liver enzymes.[12]

Experimental Protocols

A meticulously documented protocol is essential for the reproducibility and accurate interpretation of in vivo studies.[13]

Subcutaneous Xenograft Model Protocol

1. Cell Culture and Preparation:

  • Culture human colorectal adenocarcinoma cells (HT-29) in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use female athymic nude mice, 6-8 weeks old.

  • Acclimatize mice for one week prior to the experiment.

  • Anesthetize the mice using isoflurane.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

4. Drug Preparation and Administration:

  • Vehicle Control: Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Test Compound: Dissolve this compound in the vehicle to the desired concentration.

  • Positive Controls: Prepare 5-Fluorouracil and Gemcitabine in saline.

  • Administer the treatments via intraperitoneal (i.p.) injection according to the predetermined schedule.

5. Efficacy and Toxicity Evaluation:

  • Continue to measure tumor volume and body weight every 2-3 days.

  • Monitor the animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.[13]

  • At the end of the study (e.g., when control tumors reach ~1500-2000 mm³), euthanize the mice.

  • Collect tumors and major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis.

Conclusion and Future Directions

This guide provides a hypothetical yet robust framework for the in vivo validation of this compound, a novel pyrimidine derivative with unexplored therapeutic potential. By comparing the proposed experimental design and anticipated outcomes with established anticancer agents like 5-Fluorouracil and Gemcitabine, we have established a clear path for its preclinical evaluation. The successful execution of these studies would provide the critical data necessary to determine if this compound warrants further investigation as a potential clinical candidate. Future studies could explore its efficacy in orthotopic or patient-derived xenograft (PDX) models, which offer a more clinically relevant tumor microenvironment.[14] Furthermore, elucidating the precise mechanism of action through pharmacodynamic studies will be crucial for its continued development.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and development, the consistent quality of starting materials is paramount. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is a key building block in the synthesis of various biologically active compounds.[1][2][3] Ensuring the identity, purity, and structural integrity of this reagent from different commercial suppliers is a critical first step in any research endeavor. This guide provides a comprehensive framework for researchers to conduct a thorough spectroscopic comparison of this compound from various sources. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to not only verify the compound's structure but also to identify potential impurities that could impact downstream reactions.

This guide is structured to provide both the "how" and the "why" behind the analytical choices, empowering researchers to make informed decisions in their own laboratories. We will outline detailed experimental protocols, provide a template for data comparison, and discuss the interpretation of potential discrepancies in the spectroscopic data.

Experimental Workflow for Spectroscopic Comparison

The following workflow provides a systematic approach to comparing the spectroscopic data of this compound from multiple suppliers. This process is designed to be self-validating, with each technique providing complementary information.

workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Obtain Samples Obtain Samples Document CoA Review Certificate of Analysis (CoA) Obtain Samples->Document CoA Visual Inspection Visual Inspection Document CoA->Visual Inspection NMR ¹H and ¹³C NMR Spectroscopy Visual Inspection->NMR IR FT-IR Spectroscopy Visual Inspection->IR MS Mass Spectrometry (e.g., ESI-MS) Visual Inspection->MS Compare_Spectra Overlay and Compare Spectra NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra Identify_Impurities Identify Impurities & Solvents Compare_Spectra->Identify_Impurities Purity_Assessment Assess Relative Purity Identify_Impurities->Purity_Assessment Conclusion Draw Conclusion on Supplier Quality Purity_Assessment->Conclusion

Figure 1: A comprehensive workflow for the spectroscopic comparison of this compound from different suppliers.

Detailed Experimental Protocols

The following are detailed protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound from each supplier into separate, clean NMR tubes.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative comparison (qNMR) is desired.

    • Cap the NMR tubes and gently agitate until the sample is fully dissolved. Sonication may be used to aid dissolution.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field instrument to achieve good signal dispersion.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[4]

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Rationale: The choice of solvent is critical as it can influence chemical shifts. Using the same solvent for all samples is essential for a direct comparison. Higher field strength instruments provide better resolution, which is crucial for identifying minor impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Protocol:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation.

    • Ensure the ATR crystal is clean before placing a small amount of the powder on it.

    • Apply consistent pressure to the sample for reproducible results.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

Rationale: ATR-FTIR is a rapid and non-destructive technique. Consistent pressure ensures good contact between the sample and the crystal, leading to a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[4]

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5][6]

  • Data Acquisition:

    • Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.[4]

    • Acquire the spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Rationale: ESI is a gentle ionization method that typically keeps the molecule intact, allowing for the determination of the molecular weight. HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula.

Comparative Data Analysis

Once the spectroscopic data has been acquired, the next step is a detailed comparison. The following tables provide a template for organizing and comparing the data from different suppliers. Hypothetical data is included for illustrative purposes.

¹H NMR Data Comparison (Solvent: CDCl₃)
Supplier Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment Impurities/Residual Solvents
Supplier A 8.35 (s, 1H, Ar-H), 4.75 (s, 2H, -CH₂OH), 2.60 (s, 3H, -SCH₃), 1.95 (t, 1H, -OH)Trace acetone (2.17 ppm)
Supplier B 8.35 (s, 1H, Ar-H), 4.75 (s, 2H, -CH₂OH), 2.60 (s, 3H, -SCH₃), 1.96 (t, 1H, -OH)Dichloromethane (5.30 ppm)
Supplier C 8.34 (s, 1H, Ar-H), 4.74 (s, 2H, -CH₂OH), 2.59 (s, 3H, -SCH₃), 1.95 (t, 1H, -OH)No significant impurities detected
¹³C NMR Data Comparison (Solvent: CDCl₃)
Supplier Chemical Shift (δ) ppm
Supplier A 171.5, 163.0, 158.2, 120.8, 59.5, 14.2
Supplier B 171.5, 163.0, 158.2, 120.8, 59.5, 14.2
Supplier C 171.5, 163.0, 158.2, 120.8, 59.5, 14.2
FT-IR Data Comparison (ATR)
Supplier Key Peaks (cm⁻¹)
Supplier A 3350 (O-H stretch), 2925 (C-H stretch), 1550 (C=N stretch), 1050 (C-O stretch)
Supplier B 3352 (O-H stretch), 2926 (C-H stretch), 1551 (C=N stretch), 1050 (C-O stretch)
Supplier C 3350 (O-H stretch), 2925 (C-H stretch), 1550 (C=N stretch), 1050 (C-O stretch)
Mass Spectrometry Data Comparison (ESI+)
Supplier Observed m/z ([M+H]⁺) Calculated m/z for C₆H₈ClN₂OS⁺
Supplier A 191.0041191.0040
Supplier B 191.0042191.0040
Supplier C 191.0039191.0040

Interpretation of Results

  • NMR: The ¹H NMR spectra should be carefully examined for the correct chemical shifts, multiplicities, and integration values corresponding to the structure of this compound. The presence of unexpected signals can indicate impurities or residual solvents from the synthesis or purification process. The ¹³C NMR should show the correct number of signals corresponding to the unique carbon atoms in the molecule.

  • FT-IR: The FT-IR spectra should be consistent across all suppliers, showing characteristic peaks for the O-H, C-H, C=N, and C-O functional groups. Any significant deviation in peak position or intensity could suggest a different chemical entity.

  • MS: The high-resolution mass spectrometry data should confirm the molecular formula of the compound. The observed mass-to-charge ratio should be within a few ppm of the calculated value.

Conclusion

A thorough spectroscopic comparison is an indispensable part of quality control for critical reagents like this compound. By employing a multi-technique approach as outlined in this guide, researchers can confidently verify the identity and purity of materials from different suppliers. While minor variations in residual solvents might be acceptable depending on the application, significant discrepancies in the primary spectroscopic data should be a cause for concern and may warrant further investigation or communication with the supplier. Ultimately, this rigorous analytical approach ensures the reliability and reproducibility of experimental results in drug discovery and development.

References

A Head-to-Head Comparison of Pyrimidine and Pyridine Derivatives in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Azines in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, pyridine and pyrimidine stand out as "privileged scaffolds." This designation is earned by their frequent appearance in both natural products and synthetic bioactive molecules, including a significant portion of FDA-approved drugs.[1][2] Both are six-membered aromatic rings containing nitrogen atoms—pyridine with one and pyrimidine with two at the 1 and 3 positions. This seemingly minor structural difference profoundly impacts their electronic properties, hydrogen bonding capabilities, and ultimately, their biological activities.[3]

This guide provides a head-to-head comparison of pyrimidine and pyridine derivatives across key biological assays. We will delve into their performance as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data from peer-reviewed literature. Furthermore, we will explore the underlying structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for cornerstone assays, empowering researchers to make informed decisions in their drug discovery programs.

Core Tenets of Comparison: Structural and Physicochemical Properties

The key to understanding the differential biological activities of pyridine and pyrimidine derivatives lies in their fundamental structural and electronic differences.

  • Nitrogen Content and Basicity: Pyrimidine, with its two nitrogen atoms, is less basic than pyridine. This affects its ability to form hydrogen bonds and interact with biological targets.

  • Dipole Moment: The arrangement of nitrogen atoms gives pyrimidine a different dipole moment compared to pyridine, influencing its solubility and membrane permeability.

  • Reactivity: The positions of the nitrogen atoms in the pyrimidine ring create electron-deficient carbon atoms, making it susceptible to nucleophilic attack, a property often exploited in synthesis and in its interactions with biological nucleophiles.

These intrinsic properties are the foundation upon which the biological activities of their derivatives are built.

Comparative Biological Assays: A Sector-by-Sector Analysis

Anticancer Activity: A Battle for Kinase Inhibition

Both pyridine and pyrimidine are integral components of numerous anticancer drugs.[1] Their derivatives are frequently designed as kinase inhibitors, competing with ATP for the binding site on enzymes that are often overactive in cancer cells.[4]

Head-to-Head in Kinase Inhibition:

A notable area of comparison is in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer.[5] Studies on pyrido[2,3-d]pyrimidines (a fused pyridine and pyrimidine system) have demonstrated potent inhibitory activity against EGFR.[6][7]

In a study comparing a series of pyridine and pyrimidine derivatives as c-Met inhibitors, another important cancer target, both scaffolds yielded compounds with moderate to potent activities.[8] Notably, a pyrimidine-containing compound, 13d , not only showed potent c-Met inhibitory activity but also displayed excellent anti-proliferative effects against the EBC-1 cell line with an IC50 of 127 nM.[8] This compound was also shown to inhibit c-Met phosphorylation in a dose-dependent manner.[8]

Structure-Activity Relationship (SAR) Insights:

For kinase inhibitors, the core scaffold (pyridine or pyrimidine) acts as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. The substituents on the ring then dictate the potency and selectivity by interacting with other regions of the enzyme.[9]

  • Pyrimidine's Advantage: The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors. The nitrogen atoms at positions 1 and 3 can form key hydrogen bonds with the hinge region of the kinase domain.[10]

  • Pyridine's Versatility: Pyridine derivatives have also shown significant promise. Their favorable electronic properties and hydrogen bond acceptor capabilities can enhance pharmacokinetic profiles and molecular interactions.[1] Over 20% of small-molecule anticancer agents contain a pyridine ring.[1]

Data Snapshot: Comparative Anticancer Activity

Compound ClassTargetKey FindingReference
Pyrimidine DerivativesEGFRFused pyrimidines are potent EGFR inhibitors.[10][10]
Pyridine Derivativesc-MetPyridine-containing compounds show potent c-Met inhibition.[8][8]
Pyrido[2,3-d]pyrimidineseEF-2KFused system shows significant kinase inhibition.[6][6]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Both pyridine and pyrimidine derivatives have been explored for their potential to modulate inflammatory pathways.

A direct comparative study synthesized a series of novel pyridine and pyrimidine derivatives and evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[11][12]

  • Nitric Oxide (NO) Inhibition: Among the pyridine derivatives, compounds 7a and 7f showed significant inhibition of NO production with IC50 values of 76.6 µM and 96.8 µM, respectively.[11] For the pyrimidine series, compounds 9a and 9d were the most active, with IC50 values of 83.1 µM and 88.7 µM.[11]

  • Cytokine Expression: The most promising compounds from each series, 7a (pyridine) and 9d (pyrimidine), were further evaluated for their effects on inflammatory cytokine gene expression.[11] Compound 7a was found to be more effective in downregulating the expression of IL-1, IL-6, TNF-α, NF-kβ, and iNOS genes compared to 9d .[11]

This study suggests that in this particular chemical series, the pyridine scaffold may offer a slight advantage for developing more potent anti-inflammatory agents.[11]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Both pyrimidine and pyridine derivatives have been a rich source of compounds with antibacterial and antifungal properties.[13]

While direct head-to-head comparative studies are less common, the literature is replete with examples of potent antimicrobial agents from both classes.

  • Pyrimidine Derivatives: Have shown a broad range of activities including antibacterial, antifungal, and antiviral effects.[13] Certain pyrimidine derivatives have demonstrated bactericidal activity against K. pneumonia comparable to gentamicin.[14]

  • Pyridine Derivatives: Have also been extensively studied for their antimicrobial potential.[15]

Data Snapshot: Comparative Anti-inflammatory Activity

Compound SeriesAssayKey ResultReference
Pyridines (7a, 7f)NO Inhibition (RAW 264.7 cells)IC50 = 76.6 µM (7a), 96.8 µM (7f)[11]
Pyrimidines (9a, 9d)NO Inhibition (RAW 264.7 cells)IC50 = 83.1 µM (9a), 88.7 µM (9d)[11]
Pyridine (7a) vs. Pyrimidine (9d)Cytokine Gene ExpressionPyridine derivative 7a showed more significant downregulation of inflammatory genes.[11]

Visualizing the Concepts

Structural Comparison

Caption: Basic ring structures of pyridine and pyrimidine.

Experimental Workflow: Comparative Cytotoxicity Assay

workflow start Seed Cancer Cells in 96-well plates incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Pyridine & Pyrimidine Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent Incubate 4h incubate2->mtt solubilize Add Solubilization Buffer (e.g., DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values & Compare Potency read->analyze

Caption: A typical workflow for a head-to-head MTT cytotoxicity assay.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[16][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compounds (pyrimidine and pyridine derivatives) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22][23]

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compounds in a liquid broth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[19]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the broth medium directly in the 96-well plate.[22]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Expert Insights and Future Directions

The choice between a pyrimidine and a pyridine scaffold is rarely straightforward and is highly dependent on the specific biological target and the desired pharmacological profile.

  • For Kinase Inhibition: Pyrimidine derivatives, particularly the 2,4-disubstituted and fused systems, have a proven track record and are often a good starting point for ATP-competitive inhibitors.[10] However, the versatility of pyridine should not be underestimated, as it can be functionalized to achieve high potency and selectivity.[1]

  • For Anti-inflammatory and Antimicrobial Applications: The choice is less clear-cut. The presented data suggests that subtle changes to the scaffold can have significant impacts on activity.[11] Therefore, a parallel synthesis and screening approach for both scaffolds is often the most prudent strategy.

The future of drug discovery with these scaffolds lies in the exploration of novel substitution patterns, the development of covalent and allosteric inhibitors, and the use of computational methods to guide rational design. As our understanding of disease biology deepens, the privileged scaffolds of pyridine and pyrimidine will undoubtedly continue to be a cornerstone of medicinal chemistry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, prevent environmental contamination, and ensure full compliance.

Core Hazard Analysis and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is classified as hazardous, and its risk profile dictates the stringent handling and disposal protocols required.[1]

The primary hazards are summarized below.[2] This assessment is critical because it directly informs the selection of personal protective equipment (PPE) and the rationale behind the waste segregation and disposal methods.

Hazard ClassificationGHS Pictogram & CodeHazard StatementRationale for Disposal Protocol
Acute Toxicity (Oral) GHS07H302: Harmful if swallowedPrevents accidental ingestion through contaminated surfaces. Mandates strict personal hygiene and prohibits drain disposal to protect aquatic environments.
Skin Irritation GHS07H315: Causes skin irritationRequires the use of chemical-resistant gloves and protective clothing to prevent direct contact. Contaminated items become hazardous waste.
Eye Irritation GHS07H319: Causes serious eye irritationNecessitates splash-proof goggles and/or a face shield to prevent severe eye damage.
Respiratory Irritation GHS07H335: May cause respiratory irritationMandates handling within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. Adherence to PPE protocols is the first line of defense against chemical exposure.

  • Ventilation: All handling and weighing of this compound, including the preparation of waste containers, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][4]

  • Eye and Face Protection: Wear tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] For operations with a higher risk of splashing, the use of a full-face shield in addition to goggles is strongly recommended.[5]

  • Skin and Body Protection: Wear chemical-resistant gloves (e.g., Nitrile) and a lab coat.[3][5] Gloves must be inspected for integrity before use and should be removed and disposed of as hazardous solid waste immediately if contamination is suspected.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas.[5][6] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

Step-by-Step Waste Collection and Disposal Protocol

The fundamental principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste .[7] It must never be disposed of down the drain or in the regular trash.[3][8] The following step-by-step procedures ensure compliant segregation and disposal.

Protocol 3.1: Liquid Waste Disposal

This protocol applies to unused solutions, reaction mixtures, and the first rinse of contaminated glassware.

  • Designate a Waste Container: Obtain a dedicated, leak-proof, and chemically compatible container for Halogenated Organic Liquid Waste . This container should have a screw cap to prevent the release of vapors.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write all constituents, including "this compound" and any solvents used. Keep a running log of the contents.

  • Transfer Waste: Carefully pour the liquid waste into the designated container inside a chemical fume hood.

  • Seal the Container: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[9]

  • Arrange for Pickup: Once the container is full or has been in storage for a designated period (as per your institution's policy), contact your Environmental Health and Safety (EHS) department for disposal.[10]

Protocol 3.2: Solid Waste Disposal

This protocol applies to contaminated gloves, weigh boats, absorbent pads, and other disposable items.

  • Designate a Waste Container: Use a dedicated, clearly labeled container for Chemically Contaminated Solid Waste . A plastic pail with a lid or a double-lined, puncture-resistant bag is appropriate.[10]

  • Label the Container: Affix a "Hazardous Waste" label to the container or bag, listing the primary contaminant: "this compound."

  • Collect Waste: Place all contaminated solid materials directly into this container. Do not mix with non-hazardous waste.

  • Seal and Store: When the container is full, seal it securely. Store it in the satellite accumulation area alongside the liquid waste container.

  • Arrange for Pickup: Contact your EHS department for proper disposal.

Protocol 3.3: Decontamination of Empty Containers

The original product container is not "empty" until it has been properly decontaminated. Trivial amounts of residue must be treated as hazardous waste.

  • Initial Rinse: Perform an initial rinse of the empty container with a suitable solvent (e.g., acetone or methanol) inside a chemical fume hood. This first rinse must be collected and disposed of as halogenated organic liquid waste as described in Protocol 3.1.[10]

  • Subsequent Rinses: Perform at least two additional rinses.

  • Container Disposal: Once thoroughly rinsed and air-dried in a fume hood, deface the original label completely to prevent accidental reuse. The clean, dry container can now be disposed of in the regular laboratory glass or solid waste stream, as per institutional guidelines.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: Waste Generation identify_waste Identify Waste Type start->identify_waste liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid solid_waste Solid Waste (Gloves, Wipes, etc.) identify_waste->solid_waste Solid empty_container Empty Product Container identify_waste->empty_container Container collect_liquid Collect in Labeled 'Halogenated Organic Liquid' Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled 'Contaminated Solid Waste' Container solid_waste->collect_solid decontaminate Triple Rinse Container (in fume hood) empty_container->decontaminate seal_label Seal Container Securely collect_liquid->seal_label collect_solid->seal_label collect_rinse Collect First Rinseate as Liquid Waste decontaminate->collect_rinse dispose_container Deface Label & Dispose of Clean Container decontaminate->dispose_container collect_rinse->collect_liquid store_safe Store in Designated Satellite Accumulation Area seal_label->store_safe contact_ehs Contact EHS for Pickup and Final Disposal store_safe->contact_ehs

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain the Spill: Use a spill kit with appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

  • Collect and Dispose: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.[3] Place the material into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous solid waste.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research work is conducted without compromising the well-being of your team or the environment.

References

Navigating the Safe Handling of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment and Disposal for a Key Pharmaceutical Intermediate

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol, a vital intermediate in pharmaceutical synthesis, requires meticulous handling to ensure the safety of laboratory personnel.[1][2] While comprehensive toxicological data for this specific compound is not widely available, its chemical structure—incorporating a chlorinated pyrimidine and a methylthio group—necessitates a robust safety protocol. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, grounded in the principles of chemical safety and risk mitigation.

Understanding the Risks: Hazard Profile

This compound (CAS No. 1044145-59-6) is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][3]

  • Causes skin irritation [3]

  • Causes serious eye irritation [3]

  • May cause respiratory irritation [3]

The presence of a chlorinated heterocyclic system and an organosulfur component suggests that caution should be exercised to avoid exposure.[4] Organosulfur compounds can have a wide range of biological activities, and chlorinated compounds are known for their potential toxicity.[5][6] Therefore, a multi-layered approach to PPE is mandatory to minimize exposure.[1]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety goggles with side shieldsNitrile gloves (double-gloving recommended)Chemical-resistant lab coatIn a certified chemical fume hood
Running reactions and work-up Safety goggles with side shields and a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant lab coatIn a certified chemical fume hood
Handling spills Safety goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsNIOSH-approved respirator with an organic vapor cartridge
Waste disposal Safety goggles with side shieldsNitrile glovesChemical-resistant lab coatIn a well-ventilated area or fume hood

Eye and Face Protection: At a minimum, safety glasses with side shields must be worn.[1] For operations with a higher risk of splashing, such as during reaction work-ups or when handling larger quantities, a face shield should be worn in addition to safety goggles.[7][8]

Skin Protection: A flame-retardant and chemical-resistant lab coat should be worn and kept fully buttoned.[1] Nitrile gloves are recommended for their resistance to a broad range of chemicals; however, it is crucial to inspect them for any signs of degradation before use and to change them frequently.[1][8] For prolonged or immersive contact, consider double-gloving.

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[8][9]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Step-by-Step Handling Procedures:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Conduct all handling of this compound within a certified chemical fume hood.[1]

    • Verify that the fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the fume hood.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Prevent the formation of dust or aerosols.[1] When weighing the solid, do so carefully on weighing paper or in a tared container within the fume hood.

    • Use compatible tools and equipment (e.g., spatulas, glassware).[1]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly closed, properly labeled container.[1]

    • Keep in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is 2-8°C.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety (EHS) department.

  • For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10]

  • Carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12]

By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 2
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.